10-Hydroxyneoline
Description
BenchChem offers high-quality 10-Hydroxyneoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxyneoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H39NO7 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3 |
InChI Key |
COLAMBKEZAEWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 10-Hydroxyneoline: A Technical Guide to its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diterpene alkaloid 10-Hydroxyneoline, focusing on its natural sources and the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of 10-Hydroxyneoline
10-Hydroxyneoline is a diterpene alkaloid naturally occurring in plants of the Aconitum genus. The primary documented sources for this compound are:
-
Aconitum fukutomei : The roots of this plant are the principal source from which 10-Hydroxyneoline was first identified.[1]
-
Aconitum carmichaelii : This species is another known producer of 10-Hydroxyneoline.
These plants, commonly known as aconite or monkshood, are notorious for producing a wide array of structurally complex and biologically active diterpenoid alkaloids.
Experimental Protocol: Isolation and Purification of 10-Hydroxyneoline
2.1. Extraction
-
Plant Material Preparation : Air-dried and powdered roots of Aconitum fukutomei or Aconitum carmichaelii are used as the starting material.
-
Solvent Extraction : The powdered plant material is subjected to reflux extraction with an organic solvent, typically 80% ethanol. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.
-
Concentration : The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
2.2. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Defatting : The acidic solution is then partitioned with a non-polar solvent, such as diethyl ether or petroleum ether, to remove neutral and weakly acidic compounds, including fats and pigments.
-
Basification and Extraction : The acidic aqueous layer containing the protonated alkaloids is then made alkaline (e.g., with ammonia (B1221849) solution to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607).
-
Concentration : The organic solvent containing the total alkaloids is concentrated under reduced pressure to yield the total alkaloid fraction.
2.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography : The total alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration being incrementally increased. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing 10-Hydroxyneoline are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate). The elution can be isocratic or a gradient program. The eluent is monitored by a UV detector, and the peak corresponding to 10-Hydroxyneoline is collected.
-
Final Purification : The collected fraction is concentrated to yield pure 10-Hydroxyneoline. The purity can be assessed by analytical HPLC and the structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
Specific quantitative data for the yield of 10-Hydroxyneoline from its natural sources is not available in the reviewed literature. However, the content of diterpenoid alkaloids in Aconitum species can vary significantly based on the species, geographical location, and harvesting time. The following table provides a general overview of the types of quantitative data that would be relevant for the isolation of 10-Hydroxyneoline.
| Parameter | Description | Expected Range/Value |
| Extraction Yield | Percentage of total crude extract obtained from the dry weight of the plant material. | Varies, but typically in the range of 5-15%. |
| Total Alkaloid Yield | Percentage of the total alkaloid fraction obtained from the crude extract. | Highly variable, dependent on the plant source. |
| 10-Hydroxyneoline Yield | Milligrams of pure 10-Hydroxyneoline obtained per kilogram of dry plant material. | Data not available. |
| Purity | Purity of the final isolated compound as determined by analytical HPLC. | >95% for research and drug development purposes. |
Experimental Workflow Diagram
Caption: A generalized workflow for the isolation of 10-Hydroxyneoline.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by 10-Hydroxyneoline. Diterpenoid alkaloids from Aconitum species are known to exhibit a wide range of biological activities, often targeting ion channels and neuronal receptors. For instance, some aconitine-type alkaloids are known to interact with voltage-gated sodium channels. However, the specific molecular targets and signaling cascades affected by 10-Hydroxyneoline remain an area for future research.
Caption: Putative signaling pathway for 10-Hydroxyneoline (hypothetical).
Conclusion
10-Hydroxyneoline represents an interesting natural product from the Aconitum genus. This guide outlines its known natural sources and provides a representative protocol for its isolation and purification. The lack of specific data on its yield and biological activity, including its interaction with cellular signaling pathways, highlights the need for further research to fully elucidate the pharmacological potential of this diterpene alkaloid. The methodologies and information presented herein are intended to provide a solid foundation for researchers to build upon in their future investigations of 10-Hydroxyneoline.
References
10-Hydroxyneoline: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyneoline is a diterpene alkaloid first isolated from Aconitum fukutomei.[1] As a member of the aconitine (B1665448) family of alkaloids, it possesses a complex chemical structure that is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a summary of the currently available data on the physicochemical properties of 10-Hydroxyneoline. It is important to note that much of the available data is predictive, and experimental validation is limited in the public domain.
Physicochemical Properties
The known and predicted physicochemical properties of 10-Hydroxyneoline are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of potential drug delivery systems.
| Property | Value | Data Type | Source |
| Molecular Formula | C₂₄H₃₉NO₇ | Experimental | [1][2] |
| Molecular Weight | 453.58 g/mol | Calculated | [1][2] |
| Boiling Point | 610.2 ± 55.0 °C | Predicted | [2] |
| Density | 1.37 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 12.88 ± 0.70 | Predicted | [2] |
| Melting Point | Not available | - | - |
| Solubility | Not available | - | - |
Note: The boiling point, density, and pKa values are predicted based on computational models and have not been experimentally verified in the available literature.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 10-Hydroxyneoline are not available in the cited literature. However, standard methodologies for determining these properties for natural products are well-established.
General Protocol for Melting Point Determination
A common method for determining the melting point of a crystalline solid is the capillary melting point method.
-
Sample Preparation: The sample of 10-Hydroxyneoline should be thoroughly dried to remove any solvent residues. It should then be finely powdered to ensure uniform heating.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. The sample is observed through a magnifying lens.
-
Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
General Protocol for Solubility Determination
The solubility of a compound can be determined qualitatively or quantitatively in various solvents.
-
Sample and Solvent Preparation: A known, excess amount of 10-Hydroxyneoline is added to a known volume of the desired solvent (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Concentration Analysis: The concentration of 10-Hydroxyneoline in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities, mechanism of action, or signaling pathways associated with 10-Hydroxyneoline. As a diterpene alkaloid from the genus Aconitum, it may share some pharmacological properties with other related compounds, which are known to possess a range of biological effects. However, any such assumptions would require experimental verification.
Conclusion
This technical guide summarizes the available physicochemical data for 10-Hydroxyneoline. While its molecular formula and weight are established, key experimental parameters like melting point and solubility are yet to be reported in the literature. The provided protocols offer general guidance for the experimental determination of these properties. Further research is needed to elucidate the biological profile of 10-Hydroxyneoline, including its potential therapeutic effects and the signaling pathways through which it may act. Such studies will be crucial for unlocking the full potential of this natural product in drug discovery and development.
References
Unveiling the Molecular Architecture of 10-Hydroxyneoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 10-Hydroxyneoline, a complex diterpene alkaloid. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed examination of the spectroscopic data and experimental methodologies that were pivotal in defining its molecular structure.
Introduction
10-Hydroxyneoline is a diterpenoid alkaloid first isolated from Aconitum fukutomei.[1][2] Its molecular formula has been established as C₂₄H₃₉NO₇, with a corresponding molecular weight of 453.57 g/mol .[1][2] The elucidation of its intricate, polycyclic structure was a result of meticulous spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document collates and presents the foundational data and experimental protocols that underpin our current understanding of 10-Hydroxyneoline's structure.
Spectroscopic Data for Structure Elucidation
The determination of the chemical structure of 10-Hydroxyneoline was achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: ¹H NMR Spectroscopic Data for 10-Hydroxyneoline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for 10-Hydroxyneoline
| Chemical Shift (δ) ppm | Carbon Type | Carbon Assignment |
| Data not available in search results |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 10-Hydroxyneoline
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| Data not available in search results |
Note: The specific quantitative NMR and MS data from the primary literature were not available in the provided search results. The tables are structured to be populated with this information once obtained.
Experimental Protocols
The successful elucidation of 10-Hydroxyneoline's structure hinged on precise and carefully executed experimental procedures. This section details the methodologies for the key experiments.
Isolation of 10-Hydroxyneoline
The isolation of 10-Hydroxyneoline from its natural source, Aconitum fukutomei, is a critical first step. The general workflow for this process is outlined below.
Caption: General workflow for the isolation of 10-Hydroxyneoline.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A precisely weighed sample of purified 10-Hydroxyneoline is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. These experiments provide information on proton and carbon chemical environments, connectivity, and long-range correlations, which are essential for piecing together the molecular structure.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of 10-Hydroxyneoline is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition: The instrument is calibrated, and data is acquired to determine the accurate mass of the molecular ion, which is used to confirm the elemental composition.
Structure Confirmation
The definitive confirmation of the elucidated structure of 10-Hydroxyneoline would typically involve total synthesis. This process involves the step-by-step construction of the molecule from simple, commercially available starting materials. The successful synthesis of a compound with identical spectroscopic and physical properties to the natural product provides unambiguous proof of its structure. A search for the total synthesis of 10-Hydroxyneoline did not yield any specific results, suggesting that this confirmation may not have been published or is a subject of ongoing research.
The logical relationship for structure elucidation is depicted in the following diagram:
Caption: Logical workflow for the elucidation and confirmation of a natural product structure.
Conclusion
The structure of 10-Hydroxyneoline has been successfully elucidated through the rigorous application of spectroscopic techniques. This technical guide has outlined the foundational data and experimental protocols that are central to understanding its molecular architecture. Further research, particularly in the area of total synthesis, would provide the ultimate confirmation of its structure and could pave the way for the development of novel therapeutic agents based on this complex natural product.
References
The Biosynthetic Pathway of C19-Diterpenoid Alkaloids: A Technical Guide to the Putative Synthesis of 10-Hydroxyneoline
Disclaimer: The specific biosynthetic pathway of 10-Hydroxyneoline has not been fully elucidated in scientific literature. This guide provides a detailed overview of the well-characterized biosynthetic pathway of related C19-diterpenoid alkaloids, such as aconitine, which serves as a putative model for 10-Hydroxyneoline synthesis. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to C19-Diterpenoid Alkaloids
C19-diterpenoid alkaloids are a complex class of natural products found predominantly in plants of the genera Aconitum and Delphinium.[1][2] These compounds are characterized by a highly intricate hexacyclic ring structure and exhibit a wide range of biological activities, from potent toxicity to significant medicinal properties.[1][3] Aconitine, a well-known member of this family, is recognized for its cardiotoxicity and neurotoxicity.[3][4] The biosynthesis of these alkaloids is a multi-step process involving the formation of a C20-diterpene skeleton followed by significant structural modifications, including the loss of a carbon atom to form the characteristic C19 core.[1][5] Understanding this pathway is crucial for the potential biotechnological production of valuable pharmaceuticals.
The Core Biosynthetic Pathway
The biosynthesis of C19-diterpenoid alkaloids begins with the universal precursors of isoprenoids and proceeds through a series of cyclizations, rearrangements, and functional group modifications. The pathway can be conceptually divided into three main stages: formation of the diterpene skeleton, nitrogen incorporation and initial cyclization, and late-stage modifications.
Formation of the Diterpene Skeleton
The journey begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.[1][6] GGPP is then cyclized in a two-step process catalyzed by terpene synthases (TPSs):
-
Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[1]
-
Kaurene Synthase-Like (KSL) Enzymes: ent-CPP is then converted by KSL enzymes into various diterpene skeletons, such as ent-kaurene (B36324) and ent-atisene.[1] The ent-atisane skeleton is the direct precursor for the atisine-type C20-diterpenoid alkaloids, which are intermediates in the formation of C19-diterpenoid alkaloids.[5][7]
Nitrogen Incorporation and C20 to C19 Conversion
A key step in the biosynthesis of these alkaloids is the incorporation of a nitrogen atom, which is believed to be derived from ethanolamine, itself originating from the decarboxylation of L-serine.[2][5][8] The C20-diterpene skeleton undergoes a series of oxidations and rearrangements to form the atisine (B3415921) skeleton.[5] This is followed by a crucial step where the C20 skeleton is converted to the C19 skeleton, a process that is not yet fully understood but is a defining feature of this class of alkaloids.[1]
Late-Stage Modifications
The C19 skeleton undergoes a series of extensive modifications, including hydroxylations, acetylations, and methylations, to produce the vast diversity of C19-diterpenoid alkaloids.[9][10] These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), dioxygenases, and various transferases.[2][11][12] It is at this stage that the specific structure of 10-Hydroxyneoline would be formed through a specific hydroxylation event on the neoline (B1670494) core structure.
Key Enzymes and Intermediates
The biosynthetic pathway of C19-diterpenoid alkaloids is orchestrated by a series of specialized enzymes. While not all enzymes in the pathway to 10-Hydroxyneoline have been identified, studies on related compounds in Aconitum and Delphinium have revealed key enzyme families.
| Enzyme Class | Function | Putative Role in 10-Hydroxyneoline Biosynthesis |
| Terpene Synthases (TPS) | Catalyze the formation of the diterpene skeleton from GGPP.[1] | Formation of the initial C20 backbone. |
| Cytochrome P450s (CYPs) | Introduce hydroxyl groups and catalyze other oxidative reactions.[11][12] | Hydroxylation of the neoline core at the C-10 position.[13] |
| 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Catalyze various oxidation reactions. | Potential involvement in late-stage modifications. |
| Acyltransferases | Transfer acyl groups, such as acetyl groups.[9] | Acetylation of hydroxyl groups on the alkaloid scaffold. |
| Methyltransferases | Transfer methyl groups.[9] | Methylation of hydroxyl or amino groups. |
Quantitative Data
Quantitative data on the biosynthesis of C19-diterpenoid alkaloids is limited, but some studies have reported on enzyme kinetics and metabolite concentrations.
Table 1: Kinetic Parameters of a Representative Terpene Synthase
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Limonene Synthase | Geranyl Diphosphate | 7.809 ± 0.678 | 0.0204 | [14] |
Note: This is an example from a related terpenoid pathway to illustrate typical kinetic values.
Table 2: Concentration of Selected Diterpenoid Alkaloids in Aconitum Species
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Aconitine | A. carmichaelii | Lateral Root | 0.31 - 1.32 (as part of total DDAs) | HPLC | [1] |
| Benzoylmesaconine | A. carmichaelii | Lateral Root | Varies | UPLC-qToF-MS | [1] |
| Fuziline | A. carmichaelii | Lateral Root | Varies | UPLC-qToF-MS | [1] |
Note: DDA stands for diester-diterpenoid alkaloids. Concentrations can vary significantly based on species, ecotype, and processing methods.
Experimental Protocols
The elucidation of the C19-diterpenoid alkaloid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.[1]
Protocol Outline: RNA-Seq for Candidate Gene Discovery
This protocol outlines the general steps for identifying candidate biosynthetic genes using transcriptome sequencing.
-
Plant Material: Collect different tissues (e.g., roots, stems, leaves) from a plant known to produce C19-diterpenoid alkaloids.[9]
-
RNA Extraction: Isolate total RNA from each tissue using a suitable kit.
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.[9]
-
Annotate the unigenes against public databases (e.g., NCBI, KEGG).
-
Identify candidate genes belonging to key enzyme families (TPS, P450s, etc.).
-
Perform differential gene expression analysis to find genes upregulated in tissues with high alkaloid accumulation.[9]
-
Protocol Outline: Functional Characterization of a Putative P450 Enzyme in Yeast
This protocol describes the heterologous expression of a candidate P450 gene in yeast to determine its function.[15][16]
-
Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from cDNA.
-
Vector Construction: Clone the P450 gene into a yeast expression vector.
-
Yeast Transformation: Transform the expression vector into a suitable Saccharomyces cerevisiae strain.[17]
-
Microsome Preparation:
-
Grow the transformed yeast culture.
-
Induce protein expression.
-
Harvest the cells and perform cell lysis.
-
Isolate the microsomal fraction, which contains the expressed P450 enzyme, by ultracentrifugation.
-
-
Enzyme Assay:
-
Incubate the microsomal fraction with a putative substrate (e.g., a known intermediate in the pathway).
-
Include necessary co-factors such as NADPH.
-
Stop the reaction and extract the products.
-
-
Product Analysis: Analyze the reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[15]
Visualizations
Putative Biosynthetic Pathway of 10-Hydroxyneoline
Caption: Putative biosynthetic pathway leading to 10-Hydroxyneoline.
General Workflow for Enzyme Functional Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 10. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 11. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 13. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 17. Strangers in a foreign land: ‘Yeastizing’ plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Hydroxyneoline and its Relationship to Other Aconitine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyneoline is a C19-diterpenoid alkaloid that was first isolated from Aconitum fukutomei. As a member of the extensive family of aconitine (B1665448) alkaloids, it shares a complex chemical architecture and potential for biological activity. This technical guide provides a comprehensive overview of 10-Hydroxyneoline, detailing its physicochemical properties, its biosynthetic relationship to other prominent aconitine alkaloids, and available data on its biological effects. This document also outlines the experimental protocols for its isolation and characterization, and presents key information in structured tables and diagrams to facilitate research and drug development efforts.
Introduction to 10-Hydroxyneoline and Aconitine Alkaloids
Aconitine alkaloids are a diverse group of highly toxic diterpenoid and norditerpenoid compounds predominantly found in plants of the genus Aconitum, commonly known as monkshood or wolfsbane. These alkaloids are notorious for their potent cardiotoxicity and neurotoxicity, which primarily result from their interaction with voltage-gated sodium channels.[1][2] Despite their toxicity, various aconitine alkaloids have been investigated for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
The classification of aconitine alkaloids is based on their carbon skeleton. 10-Hydroxyneoline belongs to the C19-norditerpenoid class, which is characterized by a complex hexacyclic ring system. Its discovery and structural elucidation have contributed to a deeper understanding of the chemical diversity within the Aconitum genus.
Physicochemical Properties of 10-Hydroxyneoline
The fundamental physicochemical properties of 10-Hydroxyneoline are summarized in the table below. This information is critical for its extraction, purification, and analytical determination.
| Property | Value | Reference |
| Chemical Formula | C24H39NO7 | [3] |
| Molecular Weight | 453.57 g/mol | [3] |
| CAS Number | 132362-42-6 | [3] |
| Appearance | Amorphous powder | [4] |
| Optical Rotation | [α]D +25.6° (c 0.18, MeOH) | [4] |
Relationship to Other Aconitine Alkaloids: A Biosynthetic Perspective
The biosynthesis of C19-diterpenoid alkaloids is a complex pathway that originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the intricate aconitine skeleton is formed. While the precise biosynthetic pathway leading to 10-Hydroxyneoline has not been fully elucidated, it is understood to be derived from a neoline-type precursor. The introduction of a hydroxyl group at the C-10 position represents a key diversification step in the pathway.
The following diagram illustrates a plausible biosynthetic relationship of 10-Hydroxyneoline to other major aconitine alkaloids.
Caption: Proposed biosynthetic relationship of 10-Hydroxyneoline.
Experimental Protocols
Isolation and Purification of 10-Hydroxyneoline from Aconitum fukutomei
The following protocol is based on the original method described by Takayama et al.[4]
Caption: Workflow for the isolation of 10-Hydroxyneoline.
Structural Elucidation
The structure of 10-Hydroxyneoline was determined through extensive spectroscopic analysis. The key techniques employed are listed below.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are crucial for elucidating the complex carbon skeleton and the stereochemistry of the molecule.[5]
Biological Activity and Mechanism of Action
Currently, there is a limited amount of publicly available data on the specific biological activity of 10-Hydroxyneoline. However, based on its structural similarity to other aconitine alkaloids, it is hypothesized to interact with voltage-gated sodium channels.[6] Aconitine and related alkaloids are known to bind to site 2 of the α-subunit of these channels, leading to persistent activation and a subsequent disruption of cellular excitability.[7]
Further research is required to determine the precise pharmacological and toxicological profile of 10-Hydroxyneoline. The table below summarizes the known activity of a selection of related aconitine alkaloids on Nav1.2 channels for comparative purposes.
| Alkaloid | Inhibition of Nav1.2 at 10 µM | Reference |
| Pyroaconitine | 57% | [6] |
| Ajacine | 48% | [6] |
| Septentriodine | 44% | [6] |
| Delectinine | 42% | [6] |
| Aconitine | ~25% (moderate) | [6] |
| Lycoctonine | ~22% (moderate) | [6] |
Signaling Pathways
The primary signaling pathway affected by aconitine alkaloids is the regulation of ion flux through voltage-gated sodium channels, which in turn modulates cellular membrane potential and excitability. The persistent activation of these channels leads to a cascade of downstream effects, including calcium influx, neurotransmitter release, and ultimately, cellular dysfunction and apoptosis in various cell types. The specific signaling pathways modulated by 10-Hydroxyneoline remain to be investigated.
The following diagram illustrates the general mechanism of action of aconitine-type alkaloids on voltage-gated sodium channels.
Caption: General mechanism of action of aconitine alkaloids.
Conclusion and Future Directions
10-Hydroxyneoline is a structurally interesting C19-diterpenoid alkaloid from Aconitum fukutomei. While its physicochemical properties and a method for its isolation have been established, there is a significant gap in the understanding of its biological activity and mechanism of action. Future research should focus on:
-
Pharmacological Screening: A comprehensive evaluation of the effects of 10-Hydroxyneoline on various cellular targets, with a primary focus on different subtypes of voltage-gated sodium channels.
-
Toxicological Studies: Determination of the acute and chronic toxicity of 10-Hydroxyneoline to assess its safety profile.
-
Biosynthetic Pathway Elucidation: Detailed studies to confirm the precise biosynthetic origin of 10-Hydroxyneoline and its relationship to other aconitine alkaloids.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of 10-Hydroxyneoline to explore how modifications to its structure affect its biological activity.
A deeper understanding of 10-Hydroxyneoline will not only contribute to the broader knowledge of aconitine alkaloids but may also unveil novel pharmacological tools or lead compounds for drug development.
References
- 1. google.com [google.com]
- 2. 10-Hydroxyneoline, CAS No. 132362-42-6 - iChemical [ichemical.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Preliminary Biological Screening of 10-Hydroxyneoline
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Overview of the Preliminary Biological Screening of 10-Hydroxyneoline
Introduction
10-Hydroxyneoline is a diterpene alkaloid that has been isolated from the plant Aconitum fukutomei.[1][2] As a member of the Aconitum alkaloids, a class of natural products known for their diverse and potent pharmacological activities, 10-Hydroxyneoline presents a subject of interest for preliminary biological investigation.[2][3][4] This document aims to provide a technical guide based on currently available information regarding its biological screening.
It is important to note that while the broader class of Aconitum alkaloids has been studied for various biological effects, including cardiovascular, neurological, immunological, and anti-cancer activities, specific and detailed screening data for 10-Hydroxyneoline is limited in the public domain.[2][3][4] This guide, therefore, synthesizes the available information and provides a framework for potential future research based on the activities of related compounds.
Quantitative Data Summary
Currently, there is a notable absence of publicly available quantitative data from the preliminary biological screening of 10-Hydroxyneoline. No specific IC50, EC50, or other quantitative metrics for its activity against various biological targets have been reported in the reviewed literature. The general class of Aconitum alkaloids is known to possess a range of biological activities, but specific data points for 10-Hydroxyneoline are not available.[2][3][4]
Potential Areas for Biological Screening
Given the known activities of other Aconitum alkaloids, the following areas represent logical starting points for the preliminary biological screening of 10-Hydroxyneoline.
Cytotoxicity Screening
Aconitum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[3][4] A primary step in the biological evaluation of 10-Hydroxyneoline would be to assess its cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 10-Hydroxyneoline is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Logical Workflow for Cytotoxicity Screening
Caption: A typical workflow for assessing the cytotoxicity of 10-Hydroxyneoline.
Anti-inflammatory Activity Screening
Inflammation is a key process in many diseases, and natural products are a rich source of anti-inflammatory agents.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for inflammation.
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of 10-Hydroxyneoline for 1-2 hours.
-
Inflammatory Stimulus: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.
Ion Channel Modulation
Some alkaloids are known to interact with ion channels, which are critical for neuronal and cardiac function.
Experimental Protocol: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in live cells.
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium or potassium channel) are used.
-
Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Recording Configuration: The patch of membrane can be excised (inside-out or outside-out patch) or the cell can be recorded in the whole-cell configuration.
-
Compound Application: 10-Hydroxyneoline is applied to the bath solution or puffed directly onto the cell.
-
Data Acquisition: Changes in the ion current passing through the channel in response to the compound are recorded and analyzed.
Potential Signaling Pathways for Investigation
Based on the activities of other natural products, several signaling pathways could be relevant for the biological effects of 10-Hydroxyneoline.
Hypothesized Signaling Pathway for Anti-inflammatory Effects
Caption: A potential signaling pathway for the anti-inflammatory effects of 10-Hydroxyneoline.
Conclusion
10-Hydroxyneoline is a diterpene alkaloid from Aconitum fukutomei with currently limited available biological screening data. Based on the known pharmacological profile of the Aconitum alkaloid class, preliminary screening should focus on its cytotoxic, anti-inflammatory, and ion channel modulatory activities. The experimental protocols and potential signaling pathways outlined in this document provide a foundational framework for initiating such investigations. Further research is imperative to elucidate the specific biological activities and mechanisms of action of 10-Hydroxyneoline, which will be crucial in determining its potential for future drug development.
References
Solubility and Stability of 10-Hydroxyneoline for Preclinical Research
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 10-Hydroxyneoline is a diterpenoid alkaloid with the molecular formula C24H39NO7[1][2]. As with many complex natural products, a thorough understanding of its physicochemical properties is fundamental for advancing preclinical and pharmaceutical development. Solubility and stability are critical parameters that influence formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive overview of the known solubility characteristics of 10-Hydroxyneoline and outlines the standard experimental protocols required to rigorously determine its solubility and stability profiles. While specific quantitative data for 10-Hydroxyneoline is not extensively published, this document serves as a methodological framework for its investigation, adhering to industry and regulatory standards.
Solubility Profile of 10-Hydroxyneoline
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and bioavailability. Based on available information, 10-Hydroxyneoline is a lipophilic compound.
Qualitative Solubility
Vendor data indicates that 10-Hydroxyneoline is soluble in a range of common organic solvents. This suggests its classification as a poorly water-soluble compound, a common characteristic of diterpenoid alkaloids[3].
Table 1: Qualitative Solubility of 10-Hydroxyneoline
| Solvent Class | Solvent Name | Solubility | Reference |
| Halogenated | Chloroform | Soluble | [1] |
| Halogenated | Dichloromethane | Soluble | [1] |
| Ester | Ethyl Acetate | Soluble | [1] |
| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ketone | Acetone | Soluble | [1] |
For practical handling, it is recommended to warm the solution to 37°C or use sonication in an ultrasonic bath to enhance the dissolution of stock solutions[1].
Quantitative Solubility Determination
To support formulation development, a quantitative understanding of solubility in various aqueous and organic media is necessary. The thermodynamic equilibrium solubility should be determined using the gold-standard shake-flask method[4][5]. The following table is a template for presenting such data.
Table 2: Template for Quantitative Equilibrium Solubility Data of 10-Hydroxyneoline at 25°C
| Solvent System | pH (for buffers) | Solubility (µg/mL) | Solubility (µM) | Method |
| Purified Water | ~7.0 | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |
| Phosphate Buffered Saline (PBS) | 7.4 | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |
| Acetate Buffer | 4.5 | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |
| Methanol (B129727) | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |
| Ethanol | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |
| Propylene Glycol | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |
| DMSO | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |
Stability Profile of 10-Hydroxyneoline
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[6]. Forced degradation (stress testing) is a critical component of this process, used to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods[6][7].
Forced Degradation Studies
Forced degradation studies expose the API to conditions more severe than accelerated stability testing to provoke degradation[7]. A degradation target of 5-20% is generally considered optimal to identify primary degradation products without generating overly complex secondary products[7][8].
Table 3: Template for Forced Degradation Study of 10-Hydroxyneoline
| Stress Condition | Reagent/Condition Details | Duration | % Recovery of Parent | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data to be determined | Data to be determined | e.g., Color change |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Data to be determined | Data to be determined | e.g., Precipitation |
| Oxidation | 3% H₂O₂, RT | 24 h | Data to be determined | Data to be determined | e.g., No change |
| Thermal | 80°C, Solid State | 48 h | Data to be determined | Data to be determined | e.g., Discoloration |
| Photolytic | ICH Q1B Option 2 | 7 days | Data to be determined | Data to be determined | e.g., No change |
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard industry guidelines for determining thermodynamic solubility[4][5][9][10].
-
Preparation: Add an excess amount of solid 10-Hydroxyneoline (e.g., 2-5 mg) to a series of glass vials, ensuring the amount is sufficient to maintain a saturated solution with visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated stability-indicating HPLC-UV or LC-MS method against a standard curve of known concentrations.
Protocol for Forced Degradation Study
This protocol outlines a standard approach for stress testing based on ICH guidelines[8][11][12].
-
Stock Solution Preparation: Prepare a stock solution of 10-Hydroxyneoline at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal (Solution): Incubate a vial of the stock solution at 60°C.
-
Thermal (Solid): Place a known quantity of solid 10-Hydroxyneoline in an oven at 80°C.
-
Photostability: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B guidelines.
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and profile the degradation products that are formed.
Visualized Workflows and Relationships
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Caption: Relationship between stress factors and outcomes in forced degradation.
References
- 1. 10-Hydroxyneoline | CAS:132362-42-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. snscourseware.org [snscourseware.org]
- 12. researchgate.net [researchgate.net]
Unveiling 10-Hydroxyneoline: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Core Summary
10-Hydroxyneoline, a C19-diterpenoid alkaloid, is a naturally occurring compound predominantly isolated from the roots of Aconitum fukutomei. This technical guide provides a comprehensive overview of its natural abundance, achievable yields from extraction, and detailed experimental protocols for its isolation and purification. While specific quantitative data on the natural abundance and yield of 10-Hydroxyneoline remains limited in publicly available literature, this document synthesizes the existing knowledge on related compounds and general methodologies applicable to its study. Furthermore, this guide explores the broader context of diterpenoid alkaloid signaling pathways to provide a foundational understanding for future research into the specific mechanisms of 10-Hydroxyneoline.
Data Presentation: Natural Abundance and Yield
Quantitative data for 10-Hydroxyneoline is not extensively reported. The table below presents a general overview of diterpenoid alkaloid content in Aconitum species to provide a contextual framework. The concentration of these alkaloids can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part utilized.
| Plant Species | Plant Part | Alkaloid Type | Compound Example | Reported Content/Yield | Analytical Method |
| Aconitum carmichaeli | Lateral Roots (Fu-Zi) | Diester Diterpenoid Alkaloids (DDAs) | Aconitine, Mesaconitine, Hypaconitine | Varies significantly with processing; raw forms contain higher levels.[1] | HPLC, LC-MS[1][2][3][4] |
| Aconitum carmichaeli | Lateral Roots (Fu-Zi) | Monoester Diterpenoid Alkaloids (MDAs) | Benzoylaconine, Benzoylmesaconine | Increases after processing of raw material.[1] | HPLC, LC-MS[1][2][3][4] |
| Aconitum vilmorinianum | Roots | Diterpenoid Alkaloids | Talatisamine, Yunaconitine, Vilmorrianine A | Contents vary, but UPLC-MS/MS methods are established for quantification.[4] | UPLC-MS/MS[4] |
| Aconitum pendulum | Various Tissues | Diterpenoid Alkaloids | General C19-DAs | DAs are distributed in different tissues at varying contents.[5] | Metabolite Profiling and Transcriptome Analysis[5] |
| Aconitum coreanum | Crude Extract | Various Alkaloids | GFO, GFQ, GFZ, hetisinone, hetisine, GFAA | Isolation via HSCCC yielded purities of 91.1-97.6%.[6] | HSCCC with ELSD[6] |
Experimental Protocols
Extraction of Total Alkaloids from Aconitum Plant Material
This protocol outlines a general procedure for the initial extraction of total alkaloids from dried and powdered plant material.
Materials:
-
Dried and powdered roots of Aconitum fukutomei
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) solution (NH4OH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Chloroform (B151607)
-
Rotary evaporator
-
Filter paper
-
Beakers and flasks
Procedure:
-
Macerate the powdered plant material (e.g., 1 kg) with an ammonia-methanol solution (e.g., 1% NH4OH in MeOH) at room temperature for a period of 24-48 hours. This basification step is crucial for the efficient extraction of alkaloids.
-
Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidify the crude extract with a dilute HCl solution (e.g., 2-5%) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.
-
Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove pigments, fats, and other non-alkaloidal impurities.
-
Basify the aqueous layer with an ammonia solution to a pH of approximately 9-10. This will precipitate the alkaloids.
-
Extract the precipitated alkaloids with a suitable organic solvent such as chloroform or a chloroform-methanol mixture.
-
Combine the organic extracts and concentrate them to dryness to yield the total alkaloid fraction.
Isolation and Purification of 10-Hydroxyneoline
The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds like 10-Hydroxyneoline. Chromatographic techniques are essential for this purpose.
Materials:
-
Total alkaloid extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane, acetone (B3395972) in various gradients)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
Fractions collector
Procedure:
-
Column Chromatography on Silica Gel:
-
Subject the total alkaloid extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.
-
-
Gel Filtration on Sephadex LH-20:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform-methanol mixtures) to separate compounds based on their molecular size.
-
-
Preparative HPLC (Optional):
-
For final purification to achieve high purity, preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients with additives like formic acid or trifluoroacetic acid) can be employed.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC).
-
Mandatory Visualization
Caption: General workflow for the isolation of 10-Hydroxyneoline.
Signaling Pathways
Specific signaling pathways involving 10-Hydroxyneoline have not been elucidated in the current body of scientific literature. However, research on other Aconitum alkaloids provides insights into potential mechanisms of action. Diterpenoid alkaloids are known to interact with various cellular targets, including ion channels and signaling pathways related to inflammation and apoptosis.[7][8][9][10]
For instance, some Aconitum alkaloids have been shown to modulate the Nrf2-mediated signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.[7] This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of genes encoding for protective proteins.
Caption: Postulated Nrf2-mediated signaling pathway for Aconitum alkaloids.
Further research is imperative to determine if 10-Hydroxyneoline engages with this or other signaling pathways to exert its biological effects. The structural similarities to other C19-diterpenoid alkaloids suggest that it may possess interesting pharmacological properties worthy of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
- 5. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of chemical components from Aconitum coreanum by high-speed counter-current chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 10-Hydroxyneoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 10-Hydroxyneoline, a diterpene alkaloid isolated from Aconitum fukutomei. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the peer-reviewed publication: Takayama, H., et al. (1990). Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei. Journal of Natural Products, 53(4), 936-939.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula of 10-Hydroxyneoline as C₂₄H₃₉NO₇.
| Ion | m/z | Relative Intensity (%) |
| [M]⁺ | 453 | 16 |
| [M-OH]⁺ | 436 | 100 |
Infrared (IR) Spectroscopy Data
The infrared spectrum of 10-Hydroxyneoline exhibits characteristic absorption bands indicative of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 | O-H (hydroxyl groups) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H-NMR (Proton NMR) Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.28 | d | 5.2 |
| H-2 | 2.06 | d | 15.7 |
| H-3 | 2.50 | dd | 15.7, 6.1 |
| H-5 | 4.10 | d | 6.1 |
| H-6 | 3.98 | t | 4.9 |
| H-7 | 2.02 | br s | |
| H-9 | 2.06 | d | 5.2 |
| H-14 | 4.15 | t | 4.9 |
| H-15 | 2.50 | dd | 15.7, 6.1 |
| H-17 | 4.88 | s | |
| N-CH₂CH₃ | 1.13 | t | 7.2 |
| OCH₃-1 | 3.38 | s | |
| OCH₃-6 | 3.31 | s | |
| OCH₃-16 | 3.35 | s | |
| OCH₃-18 | 3.34 | s |
¹³C-NMR (Carbon-13 NMR) Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 84.1 |
| 2 | 26.5 |
| 3 | 34.9 |
| 4 | 39.1 |
| 5 | 50.1 |
| 6 | 82.6 |
| 7 | 45.1 |
| 8 | 76.9 |
| 9 | 49.3 |
| 10 | 81.1 |
| 11 | 51.9 |
| 12 | 29.5 |
| 13 | 44.1 |
| 14 | 75.8 |
| 15 | 38.0 |
| 16 | 82.3 |
| 17 | 61.5 |
| 19 | 57.0 |
| 20 | Not Reported |
| N-CH₂CH₃ | 49.1 |
| N-CH₂CH₃ | 13.6 |
| OCH₃-1 | 56.4 |
| OCH₃-6 | 58.1 |
| OCH₃-16 | 56.2 |
| OCH₃-18 | 59.2 |
Experimental Protocols
The spectroscopic data for 10-Hydroxyneoline were obtained using the following methodologies as described by Takayama et al. (1990):
-
Isolation: The aerial parts of Aconitum fukutomei were collected and extracted with methanol. The crude extract was subjected to a series of chromatographic separations, including silica (B1680970) gel and alumina (B75360) column chromatography, to yield pure 10-Hydroxyneoline.
-
Mass Spectrometry: High-resolution electron impact mass spectra (HREIMS) were recorded on a JEOL JMS-DX303 mass spectrometer.
-
Infrared Spectroscopy: IR spectra were measured on a Hitachi 260-30 infrared spectrophotometer in chloroform (B151607) (CHCl₃).
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were obtained on a JEOL JNM-GX500 spectrometer, operating at 500 MHz for proton and 125 MHz for carbon-13. Spectra were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like 10-Hydroxyneoline.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
Methodological & Application
Application Notes: Extraction of 10-Hydroxyneoline from Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the extraction and isolation of 10-Hydroxyneoline, a diterpenoid alkaloid, from the roots of Aconitum species. While 10-Hydroxyneoline has been specifically isolated from Aconitum fukutomei, the methodologies presented here are based on established principles for diterpenoid alkaloid extraction from the Aconitum genus and are broadly applicable. These protocols are intended for use in a controlled laboratory environment by trained personnel.
Introduction
10-Hydroxyneoline is a C19-diterpenoid alkaloid identified in Aconitum fukutomei. The Aconitum genus is a rich source of structurally complex diterpenoid alkaloids, which exhibit a wide range of potent biological activities. Due to their therapeutic potential and inherent toxicity, robust and efficient methods for their extraction, isolation, and characterization are critical for further research and drug development. The protocol outlined below follows a standard workflow for alkaloid isolation, including sample preparation, solvent extraction, acid-base partitioning for purification, and chromatographic separation.
Data Summary of Extraction Parameters
The successful extraction of diterpenoid alkaloids from Aconitum species is dependent on several key parameters. The following table summarizes typical conditions reported in the literature for various Aconitum species, which can be used as a starting point for optimizing the extraction of 10-Hydroxyneoline.
| Parameter | Typical Range / Solvents | Purpose | Species Example (for general alkaloids) | Citation |
| Plant Material | Dried, powdered roots | Increase surface area for extraction | Aconitum baicalense, A. coreanum | [1] |
| Defatting Solvent | n-Hexane, Petroleum Ether | Removal of lipids and non-polar compounds | Aconitum baicalense | [1] |
| Extraction Solvent | 70-95% Ethanol, Methanol (B129727) (often with aqueous ammonia) | Extraction of total alkaloids | Aconitum baicalense, Aconitum roots | [1][2] |
| Extraction Method | Maceration, Reflux, Sonication | Efficiently extract alkaloids from plant matrix | Aconitum coreanum | [3] |
| Acid for Partitioning | 2% Hydrochloric Acid, Dilute Sulfuric Acid | Protonate alkaloids to form water-soluble salts | Aconitum baicalense | [1] |
| Base for Partitioning | Aqueous Ammonia (B1221849), Sodium Hydroxide Solution (to pH 9-10) | Deprotonate alkaloids to their free-base form for organic solvent extraction | Aconitum baicalense | [1] |
| Final Extraction Solvent | Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297) | Extract free-base alkaloids from the aqueous phase | Aconitum ba.icalense | [1] |
| Primary Purification | Column Chromatography (Silica Gel, Alumina) | Separation of total alkaloids into fractions | General Aconitum species | [2] |
| Secondary Purification | Preparative HPLC, Counter-Current Chromatography | Isolation of pure individual alkaloids | Aconitum coreanum | [3] |
Experimental Protocols
The following is a detailed, multi-step protocol for the extraction and isolation of 10-Hydroxyneoline.
Protocol 1: Extraction of Total Alkaloids
This protocol focuses on the initial extraction and enrichment of the total alkaloid fraction from the plant material.
1.1. Plant Material Preparation:
-
Obtain authenticated roots of the desired Aconitum species.
-
Thoroughly wash the roots to remove soil and debris.
-
Dry the roots in a well-ventilated area or a drying oven at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh) using a laboratory mill.
1.2. Defatting:
-
Place the powdered root material (e.g., 1 kg) in a large vessel.
-
Add a non-polar solvent such as n-hexane or petroleum ether at a solid-to-solvent ratio of 1:5 (w/v).
-
Macerate the mixture at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and discard the solvent.
-
Repeat the defatting process two more times to ensure complete removal of lipids.
-
Air-dry the defatted plant material to remove residual solvent.
1.3. Alkaloid Extraction:
-
Transfer the defatted powder to an extraction vessel.
-
Add 95% ethanol, slightly basified with aqueous ammonia (e.g., 1% v/v), at a 1:10 (w/v) ratio. The basic environment ensures the alkaloids are in their free-base form, enhancing their solubility in ethanol.
-
Extract the mixture at room temperature for 24 hours with continuous stirring. For improved efficiency, reflux extraction at 60-70°C for 2-4 hours or ultrasonic-assisted extraction can be employed.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the ethanolic extracts.
1.4. Concentration:
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, viscous crude extract.
1.5. Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% hydrochloric acid solution.
-
Transfer the acidic solution to a separatory funnel and wash it with ethyl acetate or chloroform (3 x volume of the aqueous layer) to remove neutral and weakly acidic impurities. Discard the organic layer.
-
Adjust the pH of the remaining aqueous layer to 9-10 using a concentrated ammonia solution. This will precipitate the alkaloids in their free-base form.
-
Extract the alkaline solution exhaustively with chloroform or dichloromethane (e.g., 5 x volume of the aqueous layer).
-
Combine all the organic fractions.
-
Wash the combined organic extract with distilled water until the aqueous washing is neutral (pH ~7).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and then filter.
-
Evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Protocol 2: Chromatographic Purification of 10-Hydroxyneoline
This protocol describes the separation of individual alkaloids from the total alkaloid extract.
2.1. Column Chromatography (Initial Separation):
-
Prepare a silica (B1680970) gel (100-200 mesh) column using a suitable solvent system. A common starting point is a gradient of chloroform and methanol.
-
Dissolve the total alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
After the solvent has evaporated, load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., from 0.5% to 20% methanol in chloroform).
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC), visualizing the spots with Dragendorff's reagent.
-
Combine fractions containing compounds with similar TLC profiles.
2.2. Further Purification (e.g., Preparative HPLC):
-
Subject the fractions containing the target compound (10-Hydroxyneoline) to further purification using preparative High-Performance Liquid Chromatography (HPLC).
-
A typical system would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often containing a modifier like formic acid or triethylamine (B128534) to improve peak shape).
-
The purity of the isolated 10-Hydroxyneoline should be confirmed using analytical HPLC and its structure elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Workflow Diagram
Caption: General Workflow for 10-Hydroxyneoline Extraction.
References
Application Note: Quantification of 10-Hydroxyneoline Using a Proposed High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxyneoline is a diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it is of significant interest to researchers for its potential pharmacological activities. Accurate and precise quantification of 10-Hydroxyneoline is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 10-Hydroxyneoline.
Principle
This method utilizes a reversed-phase C18 column to separate 10-Hydroxyneoline from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent. Detection and quantification are performed using a UV detector, leveraging the chromophoric properties of the analyte.
Experimental Protocol
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Reagents:
-
10-Hydroxyneoline reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) bicarbonate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
2. Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of 10-Hydroxyneoline.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50-80% B; 30-35 min: 80% B; 35-36 min: 80-20% B; 36-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Bicarbonate): Dissolve an appropriate amount of ammonium bicarbonate in HPLC grade water to make a 10 mM solution. Adjust the pH to the desired value (e.g., 9.0) if necessary, using a suitable acid or base. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-Hydroxyneoline reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-100 µg/mL.
4. Sample Preparation
-
Plant Material:
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol, and sonicate for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Samples (e.g., Plasma):
-
To 1 mL of plasma, add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
5. Method Validation (Hypothetical Data)
The proposed method should be validated according to ICH guidelines. The following table presents hypothetical performance characteristics based on typical values for similar alkaloid analyses.
| Parameter | Hypothetical Value |
| Retention Time | ~15-20 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Visualizations
Experimental Workflow Diagram
Signaling Pathway (Placeholder)
As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the prompt's requirement, a placeholder diagram illustrating a hypothetical logical relationship is provided below.
References
- 1. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 2. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 10-Hydroxyneoline and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a formal total synthesis of 10-Hydroxyneoline has not been published. The following application notes and protocols are based on established strategies for the synthesis of structurally related C19 diterpenoid alkaloids, such as those of the atisine (B3415921) and aconitine (B1665448) type. These methodologies provide a strategic blueprint for approaching the synthesis of 10-Hydroxyneoline and its derivatives.
Introduction to 10-Hydroxyneoline
10-Hydroxyneoline is a C19 diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Like other members of this family, it possesses a complex, highly bridged polycyclic structure. Diterpenoid alkaloids are known for their significant and diverse biological activities, which range from potent neurotoxicity to promising therapeutic effects, including analgesic and anti-inflammatory properties.[2][3][4][5][6] The structural complexity and pharmacological potential of these molecules make them compelling targets for total synthesis and further investigation.[7][8][9]
General Strategies for the Synthesis of Diterpenoid Alkaloids
The synthesis of complex diterpenoid alkaloids is a formidable challenge in organic chemistry. Successful approaches often rely on convergent strategies that allow for the late-stage coupling of complex fragments.[7][8][10][11][12]
Key strategic elements include:
-
Construction of the Core Ring System: A common feature in many diterpenoid alkaloids is the bicyclo[2.2.2]octane core. The Diels-Alder reaction is a powerful and frequently employed method for constructing this motif.[13][14][15]
-
Fragment Coupling: Convergent strategies often involve the synthesis of two advanced intermediates that are then coupled together. A notable example is the 1,2-addition/semipinacol rearrangement sequence, which can efficiently join two complex fragments and establish a key quaternary carbon center.[10][12]
-
Radical Cyclizations: Radical-based cyclizations are effective for the formation of C-C and C-N bonds in the later stages of the synthesis to complete the polycyclic framework.[16][17]
-
Biomimetic Approaches: Synthetic strategies are often inspired by the proposed biosynthetic pathways of these natural products, which can involve cationic rearrangements and cyclizations.[7][8]
Below is a generalized retrosynthetic analysis for a diterpenoid alkaloid, illustrating a fragment coupling strategy.
Caption: Generalized Retrosynthetic Approach for Diterpenoid Alkaloids.
Experimental Protocols (Representative Examples)
The following protocols are adapted from the literature on the synthesis of related diterpenoid alkaloids and represent key transformations that would be applicable to a synthesis of 10-Hydroxyneoline.
Protocol 3.1: Diels-Alder Cycloaddition for Bicyclo[2.2.2]octane Core Construction
This protocol is a representative example of an intramolecular Diels-Alder reaction to form the core structure of atisane-type diterpenoids.[13]
Reaction: Intramolecular Diels-Alder Cycloaddition
-
Preparation of the Diels-Alder Precursor: The diene-containing precursor is synthesized from commercially available starting materials through a multi-step sequence.
-
Cycloaddition Reaction:
-
To a solution of the Diels-Alder precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene), add the dienophile (if intermolecular). For intramolecular reactions, the dienophile is already part of the molecule.
-
Heat the reaction mixture to the required temperature (typically 140-200 °C) in a sealed tube or under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Protocol 3.2: Radical Cyclization for Late-Stage Ring Closure
This protocol is based on the use of a radical cyclization to form a key C-C bond in the synthesis of aconitine-type alkaloids.[16][18]
Reaction: Tin-Mediated Radical Cyclization
-
Preparation of the Radical Precursor: The substrate for radical cyclization, typically containing an alkyl halide and a radical acceptor (e.g., an alkene or alkyne), is prepared.
-
Radical Cyclization Reaction:
-
Dissolve the radical precursor (1.0 eq) in a degassed solvent such as toluene or benzene.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1-0.2 eq).
-
Add the radical mediator, such as tributyltin hydride (nBu₃SnH) (1.1-1.5 eq), dropwise to the reaction mixture at an elevated temperature (e.g., 80-110 °C).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data from Syntheses of Related Diterpenoid Alkaloids
The following table summarizes the yields of key steps from the total syntheses of various diterpenoid alkaloids, which can serve as a benchmark for a potential synthesis of 10-Hydroxyneoline.
| Reaction Type | Alkaloid Synthesized | Key Transformation | Yield (%) | Reference |
| Fragment Coupling | (−)-Talatisamine | 1,2-addition/semipinacol rearrangement | 97 | [10][12][18] |
| Radical Cyclization | (−)-Talatisamine | nBu₃SnH/AIBN mediated B-ring closure | 99 | [18] |
| Diels-Alder | Atisane Core | Intramolecular Diels-Alder | 90 | [13] |
| Cycloisomerization | Hetidine Framework | Gallium(III)-mediated cycloisomerization | Not specified | [13] |
| Mannich Cyclization | Aconitine Skeleton | N-acyliminium ion cyclization | Not specified | [16] |
Biological Activity and Mechanism of Action
Aconitum alkaloids, including those of the neoline (B1670494) type, are well-known for their potent biological activities, which are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs).[2][5]
General Mechanism of Action:
-
Binding to VGSCs: These alkaloids often bind to site 2 of the α-subunit of voltage-gated sodium channels.[2]
-
Modulation of Channel Gating: This binding event can lead to a persistent activation of the sodium channels by inhibiting their inactivation.
-
Cellular Effects: The resulting influx of sodium ions leads to membrane depolarization, which can cause a range of downstream effects, including neurotoxicity and cardiotoxicity.[3][19] In the context of therapeutic applications, this modulation of ion channels can lead to analgesic effects by altering the transmission of pain signals.[20]
Some derivatives of diterpenoid alkaloids have also been investigated for their cytotoxic activity against various cancer cell lines.[21]
Caption: Proposed Mechanism of Action of 10-Hydroxyneoline.
Conclusion
While the total synthesis of 10-Hydroxyneoline remains an open challenge, the synthetic strategies developed for other complex diterpenoid alkaloids provide a clear and logical roadmap for future synthetic efforts. The protocols and data presented herein, derived from the successful synthesis of related natural products, offer valuable guidance for researchers aiming to synthesize and study 10-Hydroxyneoline and its derivatives. Further investigation into the specific biological activities and signaling pathways of 10-Hydroxyneoline is warranted to fully elucidate its therapeutic potential.
References
- 1. Total Synthesis of Atisane-Type Diterpenoids and Related Diterpenoid Alkaloids | Semantic Scholar [semanticscholar.org]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragment Coupling Approach to C₁₉- and C₂₀-Diterpenoid Alkaloids: Total Synthesis of (–)-Talatisamine, (–)-Liljestrandisine, and (–)-Liljestrandinine - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Total Synthesis, Relay Synthesis, and Structural Confirmation of the C18-Norditerpenoid Alkaloid Neofinaconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A review on phytochemistry, pharmacology and toxicology studies of Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemistry and Biological Activity of Diterpenoid Alkaloids [jstage.jst.go.jp]
Application Notes and Protocols: Semi-synthesis of 10-Hydroxyneoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyneoline is a diterpenoid alkaloid with a complex aconitane (B1242193) skeleton. Its structure, featuring a hydroxyl group at the C-10 position, presents a valuable opportunity for semi-synthetic modification to generate novel analogs with potentially enhanced or modulated biological activities. The strategic functionalization of this hydroxyl group can lead to the creation of ester and ether derivatives, allowing for a systematic investigation of structure-activity relationships (SAR). These new chemical entities could be screened for a variety of therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial activities.
This document provides detailed protocols for the semi-synthesis of 10-Hydroxyneoline analogs via esterification and etherification of the C-10 hydroxyl group. It also includes methods for the biological evaluation of these novel compounds and visual workflows to guide the experimental process.
Data Presentation
The following tables summarize typical quantitative data expected from the semi-synthetic protocols described below. These values are illustrative and may vary depending on the specific substrate and reaction conditions.
Table 1: Reaction Conditions and Yields for C-10 Esterification of 10-Hydroxyneoline
| Entry | Acylating Agent | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DMAP | 12 | 25 | 85-95 |
| 2 | Benzoyl Chloride | DCM | Et3N | 6 | 0 to 25 | 70-85 |
| 3 | Propionyl Chloride | THF | Pyridine | 8 | 25 | 75-90 |
| 4 | Valeric Anhydride | Dioxane | Sc(OTf)3 | 24 | 50 | 60-75 |
Table 2: Reaction Conditions and Yields for C-10 Etherification of 10-Hydroxyneoline
| Entry | Alkylating Agent | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | DMF | NaH | 12 | 0 to 25 | 60-75 |
| 2 | Benzyl (B1604629) Bromide | THF | KHMDS | 8 | -78 to 25 | 50-65 |
| 3 | Ethyl Triflate | DCM | 2,6-Lutidine | 6 | 0 | 65-80 |
| 4 | Allyl Bromide | DMSO | t-BuOK | 10 | 25 | 55-70 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used for all reactions.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.
-
Purification of the synthesized compounds should be performed using column chromatography on silica (B1680970) gel.
-
The structure of all synthesized analogs must be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS, and IR).
Protocol 1: Semi-synthesis of 10-O-Acyl-neoline Analogs (Esterification)
This protocol describes a general procedure for the esterification of the C-10 hydroxyl group of 10-Hydroxyneoline.
Materials:
-
10-Hydroxyneoline
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Anhydrous solvent (e.g., pyridine, dichloromethane (B109758) (DCM))
-
Base/Catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (Et3N))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 10-Hydroxyneoline (1.0 eq) in the chosen anhydrous solvent, add the base/catalyst (1.1-1.5 eq).
-
Cool the reaction mixture to the specified temperature (see Table 1).
-
Add the acylating agent (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature for the indicated time, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 10-O-acyl-neoline analog.
-
Characterize the purified product using spectroscopic methods.
Protocol 2: Semi-synthesis of 10-O-Alkyl-neoline Analogs (Etherification)
This protocol provides a general method for the etherification of the C-10 hydroxyl group of 10-Hydroxyneoline.
Materials:
-
10-Hydroxyneoline
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))
-
Base (e.g., sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 10-Hydroxyneoline (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at the specified temperature (see Table 2).
-
Stir the mixture at this temperature for 30 minutes to an hour to form the alkoxide.
-
Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the indicated time, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 10-O-alkyl-neoline analog.
-
Characterize the purified product using spectroscopic methods.
Protocol 3: Biological Evaluation - In Vitro Cytotoxicity Assay
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of the synthesized 10-Hydroxyneoline analogs against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 10-Hydroxyneoline analogs
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized analogs and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 values for each compound.
Visualizations
Caption: Workflow for the semi-synthesis and biological evaluation of 10-Hydroxyneoline analogs.
Caption: Hypothetical signaling pathway modulated by 10-Hydroxyneoline analogs.
Application Notes and Protocols for Determining the Bioactivity of 10-Hydroxyneoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyneoline is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] These application notes provide a comprehensive framework for developing a cell-based assay to characterize the biological activity of 10-Hydroxyneoline. The primary hypothesis is that 10-Hydroxyneoline exhibits anti-cancer properties by reducing cell viability, inducing apoptosis, and modulating key signaling pathways involved in cancer progression. This document offers detailed protocols for a tiered experimental approach, starting with a broad assessment of cytotoxicity and moving towards more specific mechanistic studies.
Tier 1: Assessment of Cytotoxicity
The initial step is to determine the effect of 10-Hydroxyneoline on the viability of cancer cells. The MTT or XTT assays are colorimetric methods that measure the metabolic activity of cells, which is indicative of cell viability.[3][4][5] A reduction in metabolic activity in the presence of 10-Hydroxyneoline would suggest a cytotoxic or cytostatic effect.
Experimental Protocol: MTT/XTT Cell Viability Assay
1. Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549, or a cell line relevant to a specific cancer type) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of 10-Hydroxyneoline in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of 10-Hydroxyneoline in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 10-Hydroxyneoline. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
3. MTT/XTT Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Mix gently and read the absorbance at 570 nm using a microplate reader.[4]
-
-
For XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[3]
-
Read the absorbance at 450-500 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 10-Hydroxyneoline concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Cytotoxicity of 10-Hydroxyneoline on Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 |
Tier 2: Investigation of Apoptosis Induction
If 10-Hydroxyneoline demonstrates significant cytotoxicity, the next step is to determine if this is due to the induction of apoptosis (programmed cell death). This can be assessed by detecting key markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (PS) on the cell surface and the activation of caspases.[8][9]
Experimental Protocol: Annexin V and Caspase-3/7 Assay
1. Cell Treatment:
-
Seed cells in a 6-well plate and treat them with 10-Hydroxyneoline at concentrations around the determined IC50 value for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
2. Cell Staining:
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and a dead cell stain like Propidium Iodide (PI) or DAPI to the cell suspension.
-
For caspase activity, a separate assay using a fluorogenic caspase-3/7 substrate can be performed concurrently or in parallel.[10]
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
Data Presentation
Table 2: Apoptosis Induction by 10-Hydroxyneoline
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | |||
| 10-Hydroxyneoline (IC50/2) | |||
| 10-Hydroxyneoline (IC50) | |||
| 10-Hydroxyneoline (2x IC50) | |||
| Positive Control |
Tier 3: Elucidation of Molecular Mechanism
To understand how 10-Hydroxyneoline induces apoptosis, key signaling pathways known to be involved in cell survival and death, such as the NF-κB and p38 MAPK pathways, can be investigated.[11][12][13][14]
Experimental Protocol: NF-κB Translocation and p38 MAPK Phosphorylation Assays
1. NF-κB Nuclear Translocation Assay:
-
Seed cells on coverslips in a 24-well plate and treat with 10-Hydroxyneoline. A pro-inflammatory stimulus like TNF-α can be used as a positive control for NF-κB activation.[13][15]
-
After treatment, fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. In unstimulated cells, p65 is in the cytoplasm, while upon activation, it translocates to the nucleus.[13]
2. p38 MAPK Phosphorylation Assay (Western Blot):
-
Treat cells with 10-Hydroxyneoline for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Use an antibody against total p38 MAPK as a loading control.
-
Detect the protein bands using a chemiluminescent substrate.
Data Presentation
Table 3: Effect of 10-Hydroxyneoline on NF-κB and p38 MAPK Signaling
| Treatment | NF-κB p65 Nuclear Localization (% of cells) | p-p38/total p38 Ratio (Fold Change) |
| Vehicle Control | 1.0 | |
| 10-Hydroxyneoline (IC50) | ||
| TNF-α (Positive Control) | N/A | |
| Anisomycin (p38 activator) | N/A |
Visualizations
Caption: Figure 1: Proposed Experimental Workflow
Caption: Figure 2: Hypothesized Signaling Pathway
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 2. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience® [elabscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Testing 10-Hydroxyneoline
Introduction
10-Hydroxyneoline is a diterpene alkaloid identified in plants of the Aconitum genus. Alkaloids from this genus are known for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anti-cancer effects, but also for their significant cardiotoxicity and neurotoxicity.[1][2][3] A thorough in vitro and in vivo evaluation is therefore critical to determine the therapeutic potential and toxicological profile of 10-Hydroxyneoline. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this compound.
The following sections outline a tiered approach, beginning with fundamental in vitro screening to identify biological activity and concluding with in vivo models to assess efficacy and safety in a physiological context.
Part 1: In Vitro Models for Efficacy and Cytotoxicity Screening
The initial phase of testing focuses on cell-based assays to determine the cytotoxic, anti-inflammatory, and pro-apoptotic potential of 10-Hydroxyneoline.
Application Note 1: General Cytotoxicity Assessment
It is crucial to first establish the cytotoxic profile of 10-Hydroxyneoline to determine the appropriate concentration range for subsequent efficacy assays. This is achieved by evaluating its effect on both cancerous and non-cancerous cell lines.
Experimental Workflow for Cytotoxicity Screening
Protocol 1.1: MTT Assay for Cell Viability
This assay measures the activity of mitochondrial dehydrogenases, which reflects the number of viable cells.[4]
-
Materials: 10-Hydroxyneoline, target cell lines (e.g., HeLa, A549, and non-cancerous HEK293), DMEM/RPMI-1640 medium, FBS, penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells (5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of 10-Hydroxyneoline (e.g., 0.1 to 100 µM) in serum-free medium.
-
Replace the medium with 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 1.2: LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of lost membrane integrity.[5]
-
Materials: Same as MTT, plus a commercial LDH cytotoxicity assay kit.
-
Procedure:
-
Follow steps 1-3 of the MTT protocol.
-
Incubate for 48 hours.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure absorbance at 490 nm.
-
-
Data Analysis: Calculate percent cytotoxicity relative to a maximum LDH release control (lysed cells).
Data Presentation: Cytotoxicity of 10-Hydroxyneoline
| Cell Line | Assay | IC50 (µM) [Mean ± SD] |
| HeLa (Cervical Cancer) | MTT | Value |
| A549 (Lung Cancer) | MTT | Value |
| HEK293 (Normal Kidney) | MTT | Value |
| HeLa (Cervical Cancer) | LDH | Value |
| A549 (Lung Cancer) | LDH | Value |
| HEK293 (Normal Kidney) | LDH | Value |
Application Note 2: Assessment of Anti-Inflammatory Activity
Diterpene alkaloids often exhibit anti-inflammatory properties.[2] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.
Protocol 2.1: Nitric Oxide (NO) Inhibition Assay
This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in RAW 264.7 macrophage cells using the Griess assay.[6][7]
-
Materials: RAW 264.7 cells, 10-Hydroxyneoline, LPS (from E. coli), Griess reagent, 96-well plates.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of 10-Hydroxyneoline (determined from cytotoxicity assays) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell supernatant.
-
Mix the supernatant with 100 µL of Griess reagent and incubate for 15 minutes.
-
Measure absorbance at 540 nm.
-
-
Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.
Data Presentation: Anti-Inflammatory Activity
| Concentration (µM) | % NO Inhibition [Mean ± SD] |
| 0 (LPS Control) | 0 ± Value |
| 1 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
Application Note 3: Apoptosis Induction
If 10-Hydroxyneoline shows cytotoxicity against cancer cells, it is important to determine if cell death occurs via apoptosis.
Protocol 3.1: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).[8][9]
-
Materials: Cancer cell line of interest, 10-Hydroxyneoline, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Treat cells with 10-Hydroxyneoline at its IC50 concentration for 24 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Data Presentation: Apoptosis Induction
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | Value | Value | Value |
| 10-Hydroxyneoline (IC50) | Value | Value | Value |
Part 2: Investigation of Molecular Mechanisms
Based on in vitro findings, further experiments can elucidate the signaling pathways involved. Diterpenoids often affect the NF-κB and MAPK pathways, which are critical in inflammation and cancer.[10]
Signaling Pathway Potentially Modulated by 10-Hydroxyneoline
Part 3: In Vivo Models for Efficacy and Toxicity
Promising in vitro results should be validated in animal models. This phase assesses the compound's safety profile and therapeutic efficacy in a complex biological system.
Application Note 4: Acute Toxicity Study
An acute toxicity study is the first in vivo step to determine the safety profile and establish a dose range for subsequent efficacy studies.[11]
Protocol 4.1: Acute Oral Toxicity (OECD Guideline 423)
This method determines the LD50 (lethal dose for 50% of animals) and identifies signs of toxicity.[12]
-
Animals: Female Swiss albino mice (8-12 weeks old).
-
Procedure:
-
Acclimatize animals for one week.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of 10-Hydroxyneoline. The starting dose is typically 300 mg/kg, with subsequent doses of 2000 mg/kg or 50 mg/kg depending on the outcome.[13]
-
Use three animals per step.
-
Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for 14 days.[12]
-
Perform gross necropsy on all animals at the end of the study.
-
-
Data Analysis: Classify the compound's toxicity based on the GHS categories. Determine the maximum tolerated dose (MTD).
Application Note 5: In Vivo Efficacy Models
Based on the in vitro results, select an appropriate animal model to test the therapeutic efficacy of 10-Hydroxyneoline.
Protocol 5.1: Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a standard model for evaluating acute anti-inflammatory activity.[14][15]
-
Animals: Wistar rats (150-200g).
-
Procedure:
-
Administer 10-Hydroxyneoline orally at different doses (based on the MTD). Use a standard drug like Indomethacin as a positive control.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 5.2: Xenograft Tumor Model (Anticancer)
This model assesses the ability of a compound to inhibit tumor growth in vivo.[16][17]
-
Animals: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle, 10-Hydroxyneoline at different doses, positive control like cisplatin).
-
Administer treatment (e.g., intraperitoneally or orally) daily or on a set schedule.
-
Measure tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study (e.g., 21 days).
-
-
Data Analysis: Compare the tumor growth inhibition (TGI) between treated and control groups.
Data Presentation: In Vivo Efficacy
Table 3: Anti-Inflammatory Effect in Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h [Mean ± SD] |
|---|---|---|
| Vehicle Control | - | 0 ± Value |
| 10-Hydroxyneoline | Dose 1 | Value |
| 10-Hydroxyneoline | Dose 2 | Value |
| Indomethacin | 10 | Value |
Table 4: Anticancer Effect in Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) [Mean ± SD] | % TGI |
|---|---|---|---|
| Vehicle Control | - | Value | 0 |
| 10-Hydroxyneoline | Dose 1 | Value | Value |
| 10-Hydroxyneoline | Dose 2 | Value | Value |
| Cisplatin | 5 | Value | Value |
Application Note 6: Preliminary Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 10-Hydroxyneoline is essential for dose optimization.[18][19]
Workflow for a Preliminary PK Study
Protocol 6.1: Single-Dose Pharmacokinetics in Rats
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation.
-
Procedure:
-
Administer 10-Hydroxyneoline via intravenous (IV) and oral (PO) routes to different groups of rats.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Quantify the concentration of 10-Hydroxyneoline in plasma using a validated LC-MS/MS method.[20]
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%).
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | Value | Value |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | N/A | Value |
| AUC (0-t) (ng*h/mL) | Value | Value |
| T1/2 (h) | Value | Value |
| Bioavailability (%) | N/A | Value |
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 15. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 16. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. ojs.prjn.org [ojs.prjn.org]
- 20. Analysis of Herbal Constituents and In Vivo Pharmacokinetics of Gegen-Huangqi Decoction in Rat Plasma Using HPLC-Q-TOF-MS/MS and HPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 10-Hydroxyneoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyneoline is a novel alkaloid with potential therapeutic applications. A critical initial step in the evaluation of any new compound is the comprehensive assessment of its cytotoxic effects. These application notes provide detailed protocols for determining the in vitro cytotoxicity of 10-Hydroxyneoline, enabling researchers to ascertain its potency, selectivity, and potential mechanisms of action. The following protocols for the MTT assay, LDH cytotoxicity assay, and apoptosis detection are foundational methods in drug discovery and preclinical development.[1]
Data Presentation
The cytotoxic effects of 10-Hydroxyneoline should be quantified to determine its half-maximal inhibitory concentration (IC50) across various cell lines. This allows for an evaluation of its potency and selectivity.
Table 1: Cytotoxicity of 10-Hydroxyneoline (Hypothetical Data)
| Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| HeLa | Human Cervical Adenocarcinoma | 15.5 ± 1.2 | 6.5 |
| MCF-7 | Human Breast Adenocarcinoma | 22.8 ± 2.1 | 4.4 |
| HepG2 | Human Hepatocellular Carcinoma | 35.1 ± 3.5 | 2.9 |
| MRC-5 | Normal Human Fetal Lung Fibroblast | >100 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. The Selectivity Index is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[1] The amount of formazan is directly proportional to the number of viable cells.[1]
Materials:
-
10-Hydroxyneoline stock solution (in a suitable solvent like DMSO)
-
Selected cancer and normal cell lines (e.g., HeLa, MCF-7, HepG2, MRC-5)[2][3][4][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 10-Hydroxyneoline in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[1][6]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the 10-Hydroxyneoline concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and 10-Hydroxyneoline as described for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells treated with 10-Hydroxyneoline
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 10-Hydroxyneoline at concentrations around the IC50 value for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1] Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro cytotoxicity of norditerpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 10-Hydroxyneoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. 10-Hydroxyneoline, a diterpene alkaloid, presents a potential candidate for investigation.[1] This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the anti-inflammatory potential of 10-Hydroxyneoline, from initial in vitro screening to in vivo validation. The described methods are based on established and widely used models for assessing anti-inflammatory activity.[2][3]
In Vitro Evaluation of Anti-inflammatory Potential
A tiered approach is recommended, starting with cell-based assays to determine the direct effects of 10-Hydroxyneoline on inflammatory responses in vitro.
Cytotoxicity Assessment
Prior to evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of 10-Hydroxyneoline on relevant cell lines. The MTT assay is a standard method for this purpose.[4]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed murine macrophage cells (RAW 264.7) or human monocytic cells (THP-1) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 10-Hydroxyneoline (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Cytotoxicity of 10-Hydroxyneoline on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 97.5 ± 4.8 |
| 10 | 95.3 ± 3.9 |
| 50 | 90.1 ± 5.5 |
| 100 | 55.2 ± 6.2 |
Data are presented as mean ± SD. Concentrations up to 50 µM are considered non-toxic for subsequent experiments.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[5] The Griess assay is a common method to quantify NO production.[6]
Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of 10-Hydroxyneoline for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.[7]
-
Griess Reagent Addition: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
Table 2: Effect of 10-Hydroxyneoline on LPS-Induced NO Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.7 | - |
| LPS + 10-Hydroxyneoline (1 µM) | 42.1 ± 3.1 | 8.1 |
| LPS + 10-Hydroxyneoline (10 µM) | 28.5 ± 2.5 | 37.8 |
| LPS + 10-Hydroxyneoline (50 µM) | 15.3 ± 1.9 | 66.6 |
Data are presented as mean ± SD.
Measurement of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of inflammation.[4] Their levels can be quantified using ELISA.
Protocol: ELISA for Pro-inflammatory Cytokines
-
Cell Culture and Treatment: Seed and treat RAW 264.7 or THP-1 cells with 10-Hydroxyneoline and/or LPS as described in the Griess assay protocol.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
Table 3: Effect of 10-Hydroxyneoline on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 950 ± 80 |
| LPS + 10-Hydroxyneoline (10 µM) | 1650 ± 110 | 1100 ± 95 | 600 ± 55 |
| LPS + 10-Hydroxyneoline (50 µM) | 800 ± 75 | 550 ± 60 | 350 ± 40 |
Data are presented as mean ± SD.
Western Blot Analysis of Inflammatory Signaling Pathways
To elucidate the mechanism of action, the effect of 10-Hydroxyneoline on key inflammatory signaling pathways like NF-κB and MAPK can be investigated using Western blotting.[8]
Protocol: Western Blotting
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
In Vivo Evaluation of Anti-inflammatory Potential
Positive in vitro results should be followed by in vivo studies to confirm the anti-inflammatory activity of 10-Hydroxyneoline in a whole organism context.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
This is a widely used model to assess the anti-inflammatory effects of compounds on acute inflammation.[9][10]
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Grouping and Compound Administration: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and 10-Hydroxyneoline treatment groups (e.g., 10, 25, 50 mg/kg). Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour of treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Table 4: Effect of 10-Hydroxyneoline on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| 10-Hydroxyneoline (10 mg/kg) | 0.71 ± 0.06 | 16.5 |
| 10-Hydroxyneoline (25 mg/kg) | 0.54 ± 0.05 | 36.5 |
| 10-Hydroxyneoline (50 mg/kg) | 0.41 ± 0.04 | 51.8 |
Data are presented as mean ± SD.
Systemic Inflammation Model: LPS-Induced Endotoxemia
This model mimics systemic inflammation and allows for the measurement of inflammatory mediators in the serum.
Protocol: LPS-Induced Endotoxemia in Mice
-
Animal Grouping and Pre-treatment: Group and administer 10-Hydroxyneoline or vehicle to mice as described above.
-
LPS Challenge: After 1 hour, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
Sample Collection: At a specified time point (e.g., 6 hours) post-LPS injection, collect blood via cardiac puncture and harvest tissues.
-
Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA. Tissues can be used for histological analysis or to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Table 5: Effect of 10-Hydroxyneoline on Serum Cytokine Levels in LPS-Treated Mice
| Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 80 ± 15 | 60 ± 12 |
| LPS | 3500 ± 250 | 2800 ± 200 |
| LPS + 10-Hydroxyneoline (25 mg/kg) | 2100 ± 180 | 1750 ± 150 |
| LPS + 10-Hydroxyneoline (50 mg/kg) | 1200 ± 110 | 980 ± 90 |
Data are presented as mean ± SD.
Visualizations
Caption: Experimental workflow for evaluating 10-Hydroxyneoline.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. A novel synthetic compound shows antioxidant and anti-inflammatory activity and alleviates cognitive deficits in rats for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for Investigating the Mechanism of Action of 10-Hydroxyneoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for elucidating the mechanism of action of 10-Hydroxyneoline, a diterpene alkaloid isolated from Aconitum fukutomei. Given the limited existing data on its biological activities, a systematic approach is proposed, starting from target identification to the characterization of its effects on cellular signaling pathways and downstream functional outcomes. This document outlines a hypothetical investigation into the potential anti-inflammatory properties of 10-Hydroxyneoline, focusing on the well-characterized NF-κB signaling pathway, which is a common target for diterpenoid compounds.[1]
Part 1: Initial Characterization and Target Identification
The first step in understanding the mechanism of action of a novel compound is to identify its molecular targets. Affinity-based protein profiling is a powerful technique for capturing and identifying the direct binding partners of a small molecule within a complex biological sample.
Application Note 1: Identifying Protein Targets of 10-Hydroxyneoline using Affinity-Based Protein Profiling
Affinity-Based Protein Profiling (AfBP) utilizes an immobilized version of the compound of interest to "fish" for its binding partners in a cell lysate.[2] This method is effective for discovering both high and low-affinity interactions and does not require prior knowledge of the compound's target.[2] The workflow involves synthesizing a derivative of 10-Hydroxyneoline with a linker for immobilization on a solid support (e.g., magnetic beads), followed by incubation with cell lysate, washing to remove non-specific binders, and elution of the specific binding proteins for identification by mass spectrometry.[2]
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of 10-Hydroxyneoline with a reactive functional group (e.g., a carboxylic acid or amine) suitable for conjugation.
-
Covalently attach the derivatized 10-Hydroxyneoline to NHS-activated magnetic beads according to the manufacturer's protocol.
-
Prepare control beads by blocking the reactive groups without adding the compound.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophage cells for inflammation studies) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the 10-Hydroxyneoline-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive eluent or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver stain.
-
Excise the protein bands that are unique to the 10-Hydroxyneoline-conjugated beads.
-
Perform in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Filter the results to identify high-confidence protein hits that are specifically enriched by the 10-Hydroxyneoline probe compared to the control.
-
Part 2: Elucidation of Effects on the NF-κB Signaling Pathway
Based on the known anti-inflammatory activity of many diterpenoids, a plausible hypothesis is that 10-Hydroxyneoline modulates the NF-κB signaling pathway.[1] The following protocols are designed to test this hypothesis.
Hypothetical NF-κB Signaling Pathway and Point of Intervention
Application Note 2: Quantifying NF-κB Inhibition
To assess the effect of 10-Hydroxyneoline on the NF-κB pathway, a quantitative assay is required. Western blotting can be used to measure changes in the phosphorylation and degradation of key signaling proteins, while immunofluorescence can visualize the cellular localization of NF-κB.
This protocol details the detection of IκBα degradation and p65 phosphorylation, key indicators of NF-κB activation.[3][4][5][6]
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 10-Hydroxyneoline (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IκBα, phospho-NF-κB p65 (Ser536), total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-p65 to total p65 and IκBα to the loading control.
-
This protocol allows for the visualization and quantification of NF-κB p65 moving from the cytoplasm to the nucleus upon activation.[7][8]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with 10-Hydroxyneoline and stimulate with LPS as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-NF-κB p65 primary antibody for 1 hour at room temperature.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells per condition.
-
Part 3: Assessment of Downstream Cellular Effects
Inhibition of critical signaling pathways like NF-κB can lead to various cellular outcomes, including the induction of apoptosis, especially at higher compound concentrations. Aconitum alkaloids are known for their potential toxicity, making apoptosis assessment a crucial part of the mechanism of action studies.
Application Note 3: Evaluating the Pro-Apoptotic Potential of 10-Hydroxyneoline
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[9][10][11] This assay is based on the translocation of phosphatidylserine (B164497) to the outer cell membrane during early apoptosis (detected by Annexin V) and the loss of membrane integrity in late apoptosis/necrosis (allowing PI to enter and stain the DNA).[11]
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and treat with a range of 10-Hydroxyneoline concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
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Lower-left (Annexin V-/PI-): Live cells
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Lower-right (Annexin V+/PI-): Early apoptotic cells
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Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
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Upper-left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)
-
-
Data Presentation: Hypothetical Quantitative Results
The following tables summarize potential quantitative data from the experiments described above.
Table 1: Effect of 10-Hydroxyneoline on NF-κB Pathway Activation
| Treatment (1 hr pre-treatment, 30 min LPS) | Relative IκBα Level (Normalized to β-actin) | Relative p-p65/total p65 Ratio | % Cells with Nuclear p65 |
| Control (No LPS) | 1.00 ± 0.05 | 0.10 ± 0.02 | 5 ± 1% |
| LPS (1 µg/mL) | 0.25 ± 0.04 | 1.00 ± 0.08 | 85 ± 5% |
| LPS + 10-Hydroxyneoline (1 µM) | 0.55 ± 0.06 | 0.62 ± 0.07 | 40 ± 4% |
| LPS + 10-Hydroxyneoline (10 µM) | 0.85 ± 0.07 | 0.25 ± 0.03 | 15 ± 2% |
| LPS + 10-Hydroxyneoline (50 µM) | 0.95 ± 0.05 | 0.12 ± 0.02 | 8 ± 1% |
Table 2: Apoptotic Effect of 10-Hydroxyneoline on RAW 264.7 Cells (24-hour treatment)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 1.5% | 2.5 ± 0.5% | 2.3 ± 0.4% |
| 10-Hydroxyneoline (10 µM) | 92.1 ± 2.1% | 4.8 ± 0.8% | 3.1 ± 0.6% |
| 10-Hydroxyneoline (50 µM) | 65.7 ± 3.5% | 20.3 ± 2.2% | 14.0 ± 1.8% |
| 10-Hydroxyneoline (100 µM) | 30.4 ± 4.2% | 45.1 ± 3.8% | 24.5 ± 2.5% |
| Staurosporine (1 µM) | 15.8 ± 2.8% | 55.9 ± 4.1% | 28.3 ± 3.3% |
References
- 1. researchgate.net [researchgate.net]
- 2. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ptglab.com [ptglab.com]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 10-Hydroxyneoline in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the diterpenoid alkaloid, 10-Hydroxyneoline.
Troubleshooting Guides
Issue: Precipitate Formation When Diluting 10-Hydroxyneoline Stock Solution in Aqueous Buffer
Q1: I dissolved 10-Hydroxyneoline in DMSO to make a stock solution, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A1: This is a common issue when working with hydrophobic compounds like 10-Hydroxyneoline. The key is to maintain the compound's solubility as you transition from a high-concentration organic stock to a low-concentration aqueous environment. Here are several strategies to address this:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both precipitation and potential solvent-induced artifacts in your experiment.[1] However, some cell lines or assays may tolerate up to 1%.[1] It is crucial to perform a solvent tolerance test to determine the maximum allowable DMSO concentration that does not affect your specific assay.
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Employ a Stepwise Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This involves gradually introducing the aqueous buffer to the DMSO stock, which can help keep the compound in solution.
-
Enhance Mixing During Dilution: When adding the 10-Hydroxyneoline stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously.[1] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Adjusting pH: For ionizable compounds such as alkaloids, modifying the pH of the assay buffer can significantly improve solubility.[1] Since alkaloids are generally basic, lowering the pH of the buffer might enhance the solubility of 10-Hydroxyneoline.[1] Always verify that the final pH is compatible with your assay system.
Q2: I've optimized the DMSO concentration and my dilution technique, but I still see some precipitation. What are my other options?
A2: If optimizing the co-solvent and dilution method is insufficient, you can explore the use of solubilizing agents. These agents can help to keep hydrophobic compounds in solution in aqueous environments.
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Use of Surfactants: Non-ionic surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1] A typical concentration range to test is 0.01-1% (v/v).[1] Be aware that surfactants can interfere with cell membranes and some assay readouts, so it's important to run appropriate controls.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lipid-Based Formulations: For certain applications, lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed to enhance the solubility of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for making a stock solution of 10-Hydroxyneoline?
A3: 10-Hydroxyneoline is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For most biological assays, DMSO is the preferred solvent for creating high-concentration stock solutions due to its miscibility with aqueous solutions and its ability to dissolve a wide range of compounds.
Q4: What is a typical stock solution concentration for 10-Hydroxyneoline?
A4: A common practice is to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 to 30 mM. This allows for small volumes to be used for dilution into the final assay medium, minimizing the final concentration of the organic solvent.
Q5: How should I store my 10-Hydroxyneoline stock solution?
A5: To ensure stability, store your 10-Hydroxyneoline stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of water into the DMSO stock, which can cause precipitation of the compound.
Q6: Can the solvent I use affect my experimental results?
A6: Absolutely. Organic solvents like DMSO can have direct effects on cells and assay components. At concentrations above 1%, DMSO can be toxic to many cell lines, potentially leading to cell death.[2] Even at lower concentrations, DMSO can influence cell signaling pathways and enzyme activity. Therefore, it is critical to include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve 10-Hydroxyneoline.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Different Assay Types
| Assay Type | Recommended Max. DMSO Concentration | Potential Effects of Higher Concentrations |
| Cell-based assays (most cell lines) | < 0.5% | Cytotoxicity, altered cell morphology, changes in gene expression |
| Enzyme activity assays | < 1% | Direct inhibition or activation of the enzyme, interference with substrate binding |
| High-throughput screening | < 1% | Increased risk of false positives/negatives, compound precipitation |
Table 2: Comparison of Solubilization Strategies for Hydrophobic Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases the polarity of the bulk solvent, allowing for better dissolution of hydrophobic compounds. | Simple to implement, effective for many compounds. | Can have biological effects on the assay system. |
| pH Adjustment | For ionizable compounds, changing the pH can increase the proportion of the more soluble ionized form. | Can be very effective for the right compound. | The required pH may not be compatible with the assay. |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Can significantly increase solubility. | May interfere with cell membranes or assay components. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment. | Generally well-tolerated in biological systems. | Can be expensive, may not be effective for all compounds. |
Experimental Protocols
Protocol 1: Preparation of 10-Hydroxyneoline Stock Solution
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Equilibrate: Allow the vial of lyophilized 10-Hydroxyneoline to reach room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously and/or sonicate in a water bath until the compound is completely dissolved, resulting in a clear, particle-free solution.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, light-protected vials and store at -20°C or -80°C.
Protocol 2: Solvent Tolerance Assay
-
Cell Seeding: Seed your cells in a multi-well plate at the density you will use for your main experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your assay medium, ranging from a concentration you know to be safe (e.g., 0.01%) up to a concentration that is likely to be toxic (e.g., 2%). Also, include a "no DMSO" control.
-
Incubation: Replace the culture medium with the DMSO-containing media and incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or a live/dead cell stain).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal loss of cell viability (e.g., <10%).
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues with 10-Hydroxyneoline.
Caption: A generic signaling pathway for a bioactive compound like 10-Hydroxyneoline.
References
troubleshooting 10-Hydroxyneoline instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of 10-Hydroxyneoline in solution.
Troubleshooting Guides
Issue: I am observing a loss of 10-Hydroxyneoline concentration or activity in my solution over time.
This is a common issue encountered with complex natural products. The instability can be influenced by several factors.[1][2][3] Below is a step-by-step guide to help you troubleshoot this problem.
Symptoms of Instability:
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A decrease in the expected peak area when analyzed by chromatography (e.g., HPLC, LC-MS).
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Inconsistent or lower-than-expected biological activity in assays.[2]
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Visible changes in the solution, such as color change or precipitation.[3]
Potential Causes and Solutions:
-
pH-Dependent Degradation: Many alkaloids are susceptible to hydrolysis or rearrangement at acidic or basic pH.[4][5]
-
Solution: Determine the optimal pH for stability. Prepare your solutions in a buffered system and evaluate stability across a pH range (e.g., pH 3, 5, 7.4, 9).
-
-
Temperature Sensitivity: Higher temperatures can accelerate degradation reactions.[1][3]
-
Solution: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or -20°C).[6] Avoid repeated freeze-thaw cycles.
-
-
Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation of the molecule, a common degradation pathway for complex alkaloids.[3][7]
-
Solution: Prepare solutions with degassed solvents. Consider working under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of antioxidants may be tested, but their compatibility with the experimental system must be verified.
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[3]
Quantitative Data Summary: Illustrative Stability of 10-Hydroxyneoline
The following data is illustrative to provide a template for presenting stability results. Actual stability should be determined experimentally.
| Condition | Temperature (°C) | Duration | Solvent/Buffer | % Remaining 10-Hydroxyneoline (Illustrative) |
| pH Stress | 25 | 24 hours | 0.1 M HCl (pH 1) | 65% |
| 25 | 24 hours | PBS (pH 7.4) | 98% | |
| 25 | 24 hours | 0.1 M NaOH (pH 13) | 45% | |
| Temperature Stress | 4 | 7 days | PBS (pH 7.4) | 99% |
| 25 | 7 days | PBS (pH 7.4) | 92% | |
| 40 | 7 days | PBS (pH 7.4) | 78% | |
| Oxidative Stress | 25 | 24 hours | 3% H₂O₂ in PBS (pH 7.4) | 55% |
| Photostability | 25 | 8 hours | PBS (pH 7.4) | 85% (exposed to light) |
| 25 | 8 hours | PBS (pH 7.4) | 99% (in dark) |
Experimental Protocols
Protocol 1: Forced Degradation Study for 10-Hydroxyneoline
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of 10-Hydroxyneoline under various stress conditions.[8][9][10]
1. Materials:
-
10-Hydroxyneoline
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Stock Solution Preparation:
-
Prepare a stock solution of 10-Hydroxyneoline in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution (in a suitable solvent like PBS) at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photodegradation: Expose a solution of 10-Hydroxyneoline (e.g., in PBS) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) and protect a control sample from light.
4. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of 10-Hydroxyneoline remaining and to observe the formation of any degradation products.
Diagrams
Caption: A logical workflow for troubleshooting instability issues with 10-Hydroxyneoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn). | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 10-Hydroxyneoline and its related alkaloids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the HPLC analysis of 10-Hydroxyneoline and related compounds.
Issue 1: Poor Peak Resolution and Co-elution of Alkaloids
Q: I am observing poor resolution between 10-Hydroxyneoline and other structurally similar alkaloids. What steps can I take to improve the separation?
A: Achieving baseline separation of closely related alkaloids is a common challenge. Here are several strategies to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the organic solvent in your mobile phase can significantly alter selectivity. Acetonitrile (B52724) and methanol (B129727) are common choices, with acetonitrile often providing better selectivity for polar compounds.[1]
-
Gradient Elution: Employing a shallow gradient elution program can effectively separate closely eluting peaks. Experiment with the gradient slope and duration to find the optimal conditions.[1][2]
-
Mobile Phase pH: The retention of ionizable compounds like alkaloids is highly dependent on the mobile phase pH. A systematic evaluation of pH can reveal the optimal condition for separating your target analytes.[1][2] For basic compounds like alkaloids, using a slightly acidic mobile phase (e.g., pH 3.0) can improve peak shape and resolution.[2][3]
-
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing the viscosity of the mobile phase and enhancing mass transfer. However, be mindful of the thermal stability of your analytes.[1]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative separation mechanisms.[1]
Issue 2: Peak Tailing of 10-Hydroxyneoline
Q: The peak for 10-Hydroxyneoline is showing significant tailing. What is the cause, and how can I obtain a more symmetrical peak?
A: Peak tailing for basic compounds like 10-Hydroxyneoline is often caused by secondary interactions with the stationary phase.[4] Here are the primary causes and their solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns can interact with basic analytes, leading to peak tailing.[4]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can protonate the silanol groups, reducing their interaction with the basic analyte.[1][5]
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[5]
-
Employ a Base-Deactivated Column: Utilize a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.[1]
-
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in distorted peaks.[5]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[5]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for separating 10-Hydroxyneoline and related alkaloids?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column.[6] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or triethylamine phosphate (B84403) at a controlled pH) and an organic modifier like acetonitrile is commonly employed.[3][6]
Q2: How should I prepare my plant extract sample for HPLC analysis?
A2: A general procedure involves extracting the alkaloids from the plant material using a suitable solvent like methanol or ethanol. This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step to remove interfering matrix components. Before injection, the final extract should be filtered through a 0.45 µm syringe filter.
Q3: My retention times are drifting between injections. What could be the cause?
A3: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[1]
-
Pump Issues: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks and ensure proper pump maintenance.[1]
-
Mobile Phase Instability: If the mobile phase is not properly mixed or degassed, its composition can change over time. Prepare fresh mobile phase daily and ensure it is adequately degassed.[1]
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.[1]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Representative Alkaloid
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
Note: Data is illustrative and demonstrates the general trend of improved peak symmetry at lower pH for basic compounds.
Table 2: Comparison of Different C18 Columns for Alkaloid Separation
| Column Type | Stationary Phase Modification | Resolution (Rs) between Alkaloid Pair A & B | Peak Asymmetry (As) for Alkaloid A |
| Standard C18 | Standard Endcapping | 1.2 | 2.1 |
| Base-Deactivated C18 | Proprietary Endcapping | 1.8 | 1.3 |
| C18 with Polar Embedded Group | Polar Embedded Group | 1.6 | 1.5 |
Note: This table provides a qualitative comparison of expected performance based on column technology.
Experimental Protocols
Protocol 1: General HPLC Method for the Separation of 10-Hydroxyneoline and Related Alkaloids
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% triethylamine in water, adjusted to pH 3.0 with phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 15-25% B
-
20-40 min: 25-40% B
-
40-45 min: 40-70% B
-
45-50 min: 70-15% B (return to initial conditions)
-
50-60 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh approximately 1.0 g of the powdered material.
-
Add 20 mL of 50% ethanol.[2]
-
Sonicate for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice and combine the supernatants.
-
-
Cleanup (if necessary):
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in 5 mL of 10% methanol in water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water.
-
Elute the alkaloids with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Relationship between HPLC parameters and separation quality.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of the 10-Hydroxyneoline Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the 10-Hydroxyneoline core, a representative C19-diterpenoid alkaloid. The content addresses common experimental challenges and offers detailed methodologies for key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the 10-Hydroxyneoline core?
A1: The total synthesis of the 10-Hydroxyneoline core is a formidable challenge due to its complex, highly bridged, and densely functionalized hexacyclic structure. Key difficulties include:
-
Construction of the Bicyclo[3.2.1]octane Core: Stereoselective formation of this central structural motif is a major hurdle.
-
Stereocontrol: The molecule possesses numerous contiguous stereocenters, demanding high levels of stereoselectivity in bond-forming reactions.
-
Protecting Group Strategy: The presence of multiple hydroxyl groups and a tertiary amine necessitates a complex and orthogonal protecting group strategy to avoid chemoselectivity issues.
-
Late-Stage Functionalization: Introduction of the C10-hydroxyl group onto the sterically hindered core at a late stage of the synthesis is particularly challenging and often results in low yields or mixtures of isomers.
Q2: What are the main strategies for constructing the bicyclo[3.2.1]octane core of neoline-type alkaloids?
A2: Two primary strategies are employed:
-
Bio-inspired Rearrangement: This approach involves the initial construction of a bicyclo[2.2.2]octane system, often via a Diels-Alder reaction, followed by a skeletal rearrangement (e.g., Wagner-Meerwein or semipinacol-type) to form the desired bicyclo[3.2.1]octane core.[1][2]
-
De Novo Synthesis/Fragment Coupling: This strategy involves the direct construction of the bicyclo[3.2.1]octane core, often through a convergent approach where two complex fragments are synthesized separately and then coupled.[2][3] Key coupling reactions may include 1,2-addition/semipinacol rearrangements to forge key quaternary centers.[1][2][3]
Q3: How can I improve the stereoselectivity of the late-stage C10-hydroxylation?
A3: Achieving high stereoselectivity for the introduction of the C10-hydroxyl group is a significant challenge. Success often depends on the specific substrate and the steric environment around the target C-H bond. Here are some approaches:
-
Directed C-H Oxidation: If a directing group can be strategically placed, it can guide the oxidant to the desired face of the molecule.
-
Screening of Oxidizing Agents: A variety of modern C-H oxidation reagents should be screened. Fe(PDP) and Fe(CF3-PDP) catalysts have shown promise in late-stage C-H oxidation of complex molecules with predictable site-selectivity based on steric and electronic factors.[4]
-
Enzymatic Hydroxylation: Biocatalytic approaches using engineered cytochrome P450 enzymes can offer exceptional regio- and stereoselectivity for the hydroxylation of complex substrates.[5][6]
Troubleshooting Guides
Problem 1: Low Yield in the Key Fragment Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Steric hindrance between the two complex fragments. | Increase reaction temperature and time. Consider using a more reactive coupling partner if possible. |
| Low reactivity of the nucleophile or electrophile. | Activate the electrophile with a stronger Lewis acid. For nucleophiles, consider using a more reactive organometallic species. | |
| Decomposition of starting materials | Harsh reaction conditions (e.g., strong Lewis acids, high temperatures). | Screen a range of milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃). Attempt the reaction at lower temperatures for a longer duration. |
| Formation of side products | Lack of chemoselectivity. | Ensure all other reactive functional groups are appropriately protected. Re-evaluate the protecting group strategy for orthogonality. |
Problem 2: Poor Diastereoselectivity in the Bicyclo[3.2.1]octane Core Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers in a Diels-Alder reaction | Insufficient facial selectivity of the diene or dienophile. | Introduce a bulky substituent on the diene or dienophile to sterically block one face. Utilize a chiral Lewis acid catalyst to promote a facially selective reaction. |
| Mixture of epimers from a skeletal rearrangement | Non-stereospecific rearrangement mechanism. | Modify the substrate to favor a concerted, stereospecific rearrangement. Ensure the migrating group has the correct stereochemical orientation for a concerted process. |
| Unpredictable stereochemical outcome | Complex conformational landscape of the precursor. | Perform computational modeling (DFT calculations) to understand the conformational preferences of the transition states leading to the different diastereomers. This can guide substrate modification. |
Data Presentation
Table 1: Comparison of Key Fragment Coupling Reactions in Aconitine Alkaloid Synthesis
| Reaction Type | Fragments | Reagents and Conditions | Yield | Reference |
| 1,2-Addition/Semipinacol Rearrangement | AF ring system + CD bicyclo[3.2.1]octadiene | 1. n-BuLi, THF, -78 °C; 2. TMSCl, THF, -78 °C to rt | 75% | [1] |
| N-Radical Cascade | Aminyl radical precursor | nBu₃SnH, AIBN, toluene, 110 °C | 99% | [7] |
Table 2: Conditions for Late-Stage C-H Oxidation
| Substrate Type | Reagent/Catalyst | Conditions | Selectivity (Regio-/Stereo-) | Reference |
| Complex Terpenoid | Fe(PDP) | CH₃CN, H₂O, 25 °C | Catalyst-dependent site-selectivity | [4] |
| Steroid | P450 BM3 (F87A) mutant | Biocatalysis | 96-97% for either 2β or 15β | [6] |
Experimental Protocols
Protocol 1: General Procedure for 1,2-Addition/Semipinacol Rearrangement for Fragment Coupling
This protocol is adapted from the synthesis of (-)-Talatisamine and is a powerful method for coupling complex fragments and setting an all-carbon quaternary center.[1][7]
-
Preparation of the Nucleophile: To a solution of the aryl bromide fragment (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 min at -78 °C.
-
1,2-Addition: To the freshly prepared aryllithium solution, add a solution of the enone fragment (1.2 equiv) in anhydrous THF (0.2 M) dropwise at -78 °C. Stir the reaction mixture at this temperature for 1 h.
-
Rearrangement: To the reaction mixture, add trimethylsilyl (B98337) chloride (TMSCl, 2.0 equiv) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 h.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the coupled product.
Protocol 2: General Procedure for Late-Stage C-H Oxidation using Fe(PDP) Catalyst
This protocol is a general method for the non-directed hydroxylation of aliphatic C-H bonds in complex molecules.[4]
-
Catalyst Preparation: In a vial, dissolve the complex substrate (1.0 equiv) and the Fe(PDP) catalyst (0.1 equiv) in acetonitrile (B52724) (0.05 M).
-
Reaction Initiation: To the solution, add aqueous hydrogen peroxide (10 equiv, 30 wt% solution) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a small amount of manganese dioxide to decompose the excess peroxide. Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography or preparative HPLC to isolate the hydroxylated product(s).
Mandatory Visualizations
Caption: Retrosynthetic analysis of the 10-Hydroxyneoline core.
Caption: Troubleshooting guide for late-stage C10-hydroxylation.
References
- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and stereoselectivity in the CYP450BM3-catalyzed hydroxylation of complex terpenoids: a QM/MM study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Techniques for High-Purity 10-Hydroxyneoline
Disclaimer: Information on the specific compound "10-Hydroxyneoline" is not publicly available. This guide is based on established principles and techniques for the purification of structurally similar hydroxy-alkaloids. Researchers should adapt these methodologies and troubleshoot based on their specific experimental observations.
This support center provides detailed troubleshooting guides, FAQs, and experimental protocols to assist researchers, scientists, and drug development professionals in refining purification processes to achieve high-purity 10-Hydroxyneoline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of 10-Hydroxyneoline and similar alkaloid compounds.
Q1: My initial extraction yield of crude 10-Hydroxyneoline is very low. What are the potential causes and solutions?
A1: Low extraction yield can stem from several factors, from initial sample preparation to the extraction solvent used.
-
Inefficient Cell Disruption: The plant or microbial cell walls may not be sufficiently broken down.
-
Solution: Ensure the source material is ground to a fine powder to maximize surface area.[1] Consider enzymatic digestion or ultrasonic-assisted extraction to improve cell lysis.
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for 10-Hydroxyneoline.
-
Solution: Alkaloids are often extracted with methanol (B129727) or ethanol.[1] Since 10-Hydroxyneoline is a basic compound, acidifying the alcohol solvent (e.g., with 0.1% trifluoroacetic acid or acetic acid) can improve the solubility and extraction of the protonated form.
-
-
Compound Degradation: 10-Hydroxyneoline may be sensitive to heat or light.
-
Solution: Avoid high temperatures during extraction and drying. Use amber glassware or cover equipment to protect the extract from light.
-
Q2: I'm observing significant peak tailing when analyzing my 10-Hydroxyneoline sample via reverse-phase HPLC. How can I improve the peak shape?
A2: Peak tailing for basic compounds like alkaloids is a common issue in HPLC, often caused by strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[2]
-
Mobile Phase pH: The pH of your mobile phase may be causing the issue.
-
Solution: Lower the mobile phase pH to below 3 by adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).[3] This ensures the alkaloid is fully protonated and reduces interaction with the stationary phase.
-
-
Silanol Interactions: Free silanol groups are interacting with your compound.
-
Solution: Use a modern, end-capped HPLC column (often labeled "base-deactivated") designed to minimize these interactions.[2] Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask the active silanol sites.[2]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject to see if the peak shape improves.[2]
-
Q3: I am struggling to separate 10-Hydroxyneoline from a closely related impurity with similar polarity. What strategies can I employ for better separation?
A3: Separating structurally similar compounds requires optimizing chromatographic selectivity.
-
Optimize Mobile Phase: A simple isocratic method may not be sufficient.
-
Solution: Develop a shallow gradient elution method.[3] Experiment with different organic modifiers (e.g., switch from acetonitrile (B52724) to methanol or vice versa) as this can alter selectivity.[3]
-
-
Change Stationary Phase: The current column chemistry may not be suitable.
-
Solution: If using a C18 column, try a phenyl-hexyl column, which offers different (π-π) interactions that can be beneficial for separating aromatic alkaloids.[3]
-
-
High-Speed Countercurrent Chromatography (HSCCC): This technique can be highly effective for separating compounds with very similar properties without a solid stationary phase.[4]
Q4: My 10-Hydroxyneoline sample fails to crystallize and instead "oils out." What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal, often because the melting point is lower than the solvent's boiling point or due to rapid cooling.[5]
-
High Impurity Concentration: The presence of impurities can inhibit crystal lattice formation.[5]
-
Solution: First, purify the crude product further using column chromatography to remove the bulk of impurities before attempting crystallization.[5]
-
-
Incorrect Solvent Choice: The solvent may be inappropriate.
-
Solution: Choose a solvent with a lower boiling point. The ideal crystallization solvent should dissolve the compound well when hot but poorly when cold.
-
-
Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice.[5]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once it becomes cloudy or crystals begin to form, place it in an ice bath to maximize the yield.[5]
-
Quantitative Data Summary
The following table summarizes hypothetical performance data for different purification strategies for 10-Hydroxyneoline, illustrating how different choices can impact the final result.
| Purification Stage | Technique | Parameters | Yield (%) | Purity (%) | Notes |
| Initial Extraction | Soxhlet Extraction | Methanol, 6 hours | 5.2 | 35 | Standard method, moderate yield. |
| Ultrasonic Extraction | Acidified Ethanol (0.1% HCl), 30 min | 7.8 | 40 | Higher efficiency and faster than Soxhlet. | |
| Chromatography | Silica Gel Column | Gradient: Hexane -> Ethyl Acetate | 65 | 85 | Good for initial bulk purification. |
| RP-HPLC (C18) | Gradient: Water (0.1% TFA) -> ACN | 55 | 98.5 | High resolution, suitable for final polishing. | |
| RP-HPLC (Phenyl-Hexyl) | Gradient: Water (0.1% FA) -> MeOH | 58 | 99.2 | Improved selectivity for aromatic impurities. | |
| Final Polishing | Recrystallization | Ethanol/Water (9:1) | 90 | >99.8 | Effective for removing minor impurities post-chromatography. |
| Salt Formation & Recrys. | Form HCl salt, recrystallize from EtOH | 85 | >99.9 | Can significantly improve crystal quality and purity.[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes a general method for purifying 10-Hydroxyneoline using reverse-phase HPLC.
-
Sample Preparation: Dissolve the partially purified 10-Hydroxyneoline extract (e.g., post-silica column) in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
HPLC System & Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Detection: Monitor at a relevant wavelength for the compound (e.g., 254 nm or 280 nm).
-
-
Mobile Phase:
-
Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Elution:
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Gradient Program:
-
0-5 min: 5% B
-
5-45 min: Linear gradient from 5% to 60% B.
-
45-50 min: Linear gradient from 60% to 95% B (column wash).
-
50-60 min: Re-equilibrate at 5% B.
-
-
-
Fraction Collection: Collect fractions corresponding to the main peak of 10-Hydroxyneoline.
-
Post-Processing: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified 10-Hydroxyneoline as a TFA salt.
Protocol 2: Recrystallization for Final Polishing
This protocol is for achieving the highest purity after chromatographic separation.
-
Solvent Selection: Determine a suitable solvent system where 10-Hydroxyneoline is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: Place the purified solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[5]
-
Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[5]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under a vacuum to remove any residual solvent.
Visualizations
References
- 1. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]
- 7. ijcmas.com [ijcmas.com]
Technical Support Center: Analysis of 10-Hydroxyneoline by LC-MS
Welcome to the technical support center for the LC-MS analysis of 10-Hydroxyneoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 10-Hydroxyneoline?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, 10-Hydroxyneoline. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of 10-Hydroxyneoline in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3]
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Ion Suppression: This is a common phenomenon where matrix components compete with the analyte for ionization, reducing the signal intensity of 10-Hydroxyneoline.[4] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1]
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Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1][2]
Both effects compromise the accuracy and reliability of quantitative results.[1] For instance, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression in biological samples like plasma or serum because they often co-extract and co-elute with the analytes.
Q2: How can I identify if matrix effects are affecting my 10-Hydroxyneoline analysis?
A2: There are several methods to detect and quantify matrix effects:
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Post-Extraction Spike Method: This is a common technique to evaluate matrix effects.[1] You compare the signal response of 10-Hydroxyneoline in a neat solution (pure solvent) to the response of a blank matrix sample that has been spiked with the same concentration of 10-Hydroxyneoline after the extraction process.[1] A significant difference in signal intensity indicates the presence of matrix effects.[1]
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Post-Column Infusion: This method provides a qualitative assessment of matrix effects across the entire chromatogram.[1][4] A solution of 10-Hydroxyneoline is continuously infused into the LC eluent after the analytical column, before the mass spectrometer. A blank, extracted matrix sample is then injected.[4] Any dips or rises in the constant baseline signal of 10-Hydroxyneoline indicate regions where co-eluting matrix components are causing ion suppression or enhancement.[4]
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Comparison of Calibration Curves: You can prepare two calibration curves for 10-Hydroxyneoline: one in a pure solvent and another in a matrix-matched blank. A significant difference in the slopes of these curves is indicative of matrix effects.
Q3: What are the most effective strategies to minimize or eliminate matrix effects for 10-Hydroxyneoline?
A3: A systematic approach combining sample preparation, chromatographic optimization, and the use of internal standards is most effective.
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering 10-Hydroxyneoline.[5] More rigorous sample cleanup is generally the most effective way to reduce ion suppression.[5][6]
-
Modify Chromatographic Conditions: Adjusting the HPLC/UPLC parameters can help separate 10-Hydroxyneoline from co-eluting matrix components.[1]
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Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 10-Hydroxyneoline is the gold standard for compensating for matrix effects.[1][7][8]
-
Dilute the Sample: If the sensitivity of your instrument is sufficient, simply diluting the sample can significantly reduce the concentration of interfering matrix components.[1][9]
Troubleshooting Guide
Problem: Poor sensitivity and inconsistent results for 10-Hydroxyneoline in plasma samples.
This issue is often a primary indicator of ion suppression due to matrix effects. Below is a troubleshooting workflow to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing matrix effects.
Quantitative Data Summary
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the general effectiveness of common techniques for biological matrices.
| Sample Preparation Technique | Typical Analyte Recovery | Matrix Component Removal | Propensity for Matrix Effects |
| Protein Precipitation (PPT) | High (>90%) | Poor | High[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Moderate | Moderate[10] |
| Solid-Phase Extraction (SPE) | High (>80%) | Good | Low to Moderate[10] |
| Mixed-Mode SPE | High (>80%) | Excellent | Very Low[10] |
| HybridSPE®-Phospholipid | High (>90%) | Excellent (targets phospholipids) | Very Low |
Note: Values are typical and can vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
Objective: To determine the extent of ion suppression or enhancement for 10-Hydroxyneoline in a given matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of 10-Hydroxyneoline standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. In the final step, spike the extracted blank matrix with the same amount of 10-Hydroxyneoline as in Set A.
-
Set C (Pre-Spike Sample): Spike a blank matrix sample with the same amount of 10-Hydroxyneoline before the extraction procedure. This set is used to determine recovery.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Calculations:
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up a biological sample (e.g., rat plasma) for the analysis of 10-Hydroxyneoline, thereby reducing matrix effects.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the internal standard working solution (ideally, a stable isotope-labeled 10-Hydroxyneoline). Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute 10-Hydroxyneoline and the internal standard from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Causes of Matrix Effects in ESI-MS
Caption: Competition between analyte and matrix in the ESI source.
General Strategies for Mitigating Matrix Effects
Caption: An overview of key strategies to combat matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
improving the reproducibility of biological assays with 10-Hydroxyneoline
This technical support center provides guidance and troubleshooting for researchers utilizing 10-Hydroxyneoline in biological assays. Given the limited specific literature on 10-Hydroxyneoline, this guide draws upon general principles for diterpene alkaloids from the Aconitum genus and best practices for working with natural products to help improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 10-Hydroxyneoline and what is its known general mechanism of action?
A1: 10-Hydroxyneoline is a diterpene alkaloid isolated from plants of the Aconitum genus. While specific studies on 10-Hydroxyneoline are limited, diterpene alkaloids from Aconitum species are known to primarily act as modulators of voltage-dependent sodium channels.[1][2][3] These compounds can alter the influx of sodium ions into excitable cells like neurons and cardiomyocytes, leading to a range of downstream cellular effects.
Q2: How should I prepare a stock solution of 10-Hydroxyneoline?
A2: Based on available supplier data, 10-Hydroxyneoline is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate. For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO. To avoid precipitation and cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.
Q3: What are the best practices for storing 10-Hydroxyneoline stock solutions to ensure stability?
A3: Store the DMSO stock solution of 10-Hydroxyneoline at -20°C or colder in small aliquots to minimize freeze-thaw cycles. Diterpenoid alkaloids can be susceptible to degradation, so protecting them from light and excessive temperature fluctuations is crucial for maintaining their activity and ensuring experimental reproducibility.
Q4: What are some potential challenges when working with natural products like 10-Hydroxyneoline?
A4: Natural products can present several challenges in biological assays, including:
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Batch-to-batch variability: The purity and concentration of the compound can vary between different manufacturing lots.
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Solubility issues: Poor solubility in aqueous assay buffers can lead to inconsistent results.
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Stability: Natural compounds may be unstable under certain experimental conditions (e.g., pH, temperature, light exposure).[4]
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Complex biological effects: Natural products often have multiple biological targets, which can complicate data interpretation.
Troubleshooting Guide
Q5: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
A5: High variability can stem from several factors:
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Incomplete solubilization: Ensure that 10-Hydroxyneoline is fully dissolved in your culture medium before adding it to the cells. Visually inspect for any precipitates.
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Inconsistent cell seeding: Uneven cell distribution in your microplate can lead to significant well-to-well differences. Ensure your cell suspension is homogenous before and during plating.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. Consider not using the outer wells for experimental data and instead filling them with sterile media or PBS to create a humidity barrier.
-
Pipetting errors: Use calibrated pipettes and consistent technique to minimize volume variations.
Q6: My dose-response curve for 10-Hydroxyneoline is not sigmoidal and appears erratic. What should I investigate?
A6: An erratic dose-response curve can indicate several issues:
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Compound precipitation: At higher concentrations, 10-Hydroxyneoline may be precipitating out of the solution. Try preparing fresh dilutions and visually inspecting them.
-
Cytotoxicity at high concentrations: The observed effect may be due to non-specific cytotoxicity rather than a specific biological activity. It is advisable to run a parallel cytotoxicity assay (e.g., LDH release) to assess membrane integrity.
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Assay interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). If using a fluorescence-based assay, consider a counter-screen with a different detection method, such as luminescence.
Q7: I am not observing any biological effect of 10-Hydroxyneoline in my assay. What are the possible reasons?
A7: A lack of activity could be due to:
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Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound.
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Inappropriate concentration range: The effective concentration of 10-Hydroxyneoline may be outside the range you are testing. A broader range of concentrations should be screened.
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Cell type and target expression: The biological target of 10-Hydroxyneoline may not be present or functionally important in the cell line you are using.
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Assay suitability: The chosen assay may not be appropriate for detecting the specific biological activity of 10-Hydroxyneoline. Consider using a different assay that measures a more relevant endpoint.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining the effect of 10-Hydroxyneoline on cell viability.
Materials:
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96-well flat-bottom tissue culture plates
-
Target cell line in logarithmic growth phase
-
Complete cell culture medium
-
10-Hydroxyneoline stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of 10-Hydroxyneoline in a complete culture medium from your stock solution. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest 10-Hydroxyneoline concentration) and an untreated control.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition and Solubilization: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100 c. Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and calculate the IC₅₀ value.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of 10-Hydroxyneoline in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 28.7 |
| HeLa | Cervical Adenocarcinoma | 48 | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 35.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Signaling Pathways
References
Technical Support Center: Storage and Handling of 10-Hydroxyneoline
This technical support center provides guidance on minimizing the degradation of 10-Hydroxyneoline during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 10-Hydroxyneoline?
A1: Based on the chemical structure of 10-Hydroxyneoline and the known stability of related C19-diterpenoid alkaloids, the primary factors that can cause degradation are:
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pH: Extreme pH conditions (both acidic and basic) can potentially catalyze degradation reactions.
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
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Light: Exposure to UV or visible light may induce photolytic degradation.
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Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen over time can lead to oxidative degradation.
Q2: What are the recommended short-term and long-term storage conditions for 10-Hydroxyneoline?
A2: To minimize degradation, 10-Hydroxyneoline should be stored under the following conditions:
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Solid Form: For long-term storage, the solid compound should be stored at -20°C or below, in a tightly sealed container, and protected from light. For short-term storage, refrigeration at 2-8°C is acceptable.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is critical; use aprotic solvents if hydrolysis is a concern. The stability of 10-Hydroxyneoline in various solvents has not been extensively reported, so it is advisable to perform a stability check in the solvent of choice if storing for extended periods.
Q3: How can I tell if my 10-Hydroxyneoline sample has degraded?
A3: Degradation can be assessed by:
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Visual Inspection: Changes in color or physical appearance of the solid or solution.
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Chromatographic Analysis: Using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the appearance of new peaks or a decrease in the main peak area of 10-Hydroxyneoline is a clear indicator of degradation.
-
Mass Spectrometry (MS): Detection of ions corresponding to potential degradation products.
Q4: Are there any known degradation products of 10-Hydroxyneoline?
A4: Specific degradation products of 10-Hydroxyneoline have not been extensively characterized in publicly available literature. However, based on the structure of related diterpenoid alkaloids, potential degradation could involve hydroxylation, demethylation, or other oxidative modifications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of 10-Hydroxyneoline in the experimental medium. | Prepare fresh solutions of 10-Hydroxyneoline for each experiment. Assess the stability of the compound in your specific buffer or cell culture medium under the experimental conditions (e.g., temperature, pH). |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the sample during storage or sample preparation. | Review storage conditions. Ensure the sample is protected from light and stored at the recommended temperature. Analyze a freshly prepared sample to confirm. |
| Inconsistent experimental results. | Inconsistent purity of 10-Hydroxyneoline due to degradation. | Always use a well-characterized, high-purity standard. Perform regular purity checks of your stock using a validated analytical method. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs upon storage, it may be a sign of degradation; the solution should be discarded. |
Experimental Protocols
Protocol for a Forced Degradation Study of 10-Hydroxyneoline
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 10-Hydroxyneoline in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven for 1, 3, and 7 days. Also, heat the stock solution at 60°C for the same durations.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (providing both UV and visible light, e.g., option 2 in ICH Q1B guidelines) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where 10-Hydroxyneoline has maximum absorbance (to be determined by UV-Vis spectrophotometry).
-
Column Temperature: 25-30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated in the forced degradation study.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results should be presented. Note: This is example data as no specific published data for 10-Hydroxyneoline is available.
| Stress Condition | Duration | % Degradation of 10-Hydroxyneoline | Number of Degradation Products |
| 0.1 M HCl | 72 hours | 15% | 2 |
| 0.1 M NaOH | 72 hours | 25% | 3 |
| 3% H₂O₂ | 72 hours | 10% | 1 |
| Heat (60°C, solid) | 7 days | 5% | 1 |
| Heat (60°C, solution) | 7 days | 12% | 2 |
| Photolysis | 1.2 million lux hours | 8% | 1 |
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential, hypothetical degradation pathways for a C19-diterpenoid alkaloid like 10-Hydroxyneoline based on the known reactivity of this class of compounds.
Caption: Hypothetical degradation pathways for 10-Hydroxyneoline.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a forced degradation study and stability-indicating method development.
Caption: Workflow for assessing the stability of 10-Hydroxyneoline.
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural 10-Hydroxyneoline: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and naturally derived compounds is paramount. This guide provides a framework for the comparative evaluation of the biological activity of 10-Hydroxyneoline, a diterpenoid alkaloid isolated from Aconitum fukutomei.
Introduction
10-Hydroxyneoline is a member of the diterpenoid alkaloid family, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, analgesic, and cytotoxic effects. While the natural form of 10-Hydroxyneoline has been isolated and identified, a comprehensive comparison with a synthetic counterpart is crucial for advancing its potential therapeutic applications. The ability to synthesize 10-Hydroxyneoline would not only provide a consistent and scalable source for research but also open avenues for structural modifications to enhance its bioactivity and reduce potential toxicity.
Current Research Landscape
To date, the scientific literature does not contain studies that directly compare the biological activity of synthetic versus natural 10-Hydroxyneoline. Furthermore, publications detailing the total synthesis of 10-Hydroxyneoline are not currently available. This significant gap highlights the need for further research in the chemical synthesis of this complex natural product. The absence of a synthetic version precludes any direct experimental comparison.
This guide, therefore, presents a hypothetical framework for the essential comparative studies that should be undertaken once a viable synthetic route to 10-Hydroxyneoline is established.
Proposed Comparative Biological Assays
Should synthetic 10-Hydroxyneoline become available, a direct and rigorous comparison with the natural isolate would be essential. The following experimental protocols outline key assays to determine the equivalence or potential differences in their biological activities.
Table 1: Proposed Comparative Biological Activity Assays
| Biological Activity | Assay Type | Key Parameters to Measure | Cell Lines / Animal Models |
| Cytotoxicity | MTT Assay | IC50 (half-maximal inhibitory concentration) | A549 (lung carcinoma), MCF-7 (breast cancer), HeLa (cervical cancer) |
| Anti-inflammatory | Carrageenan-induced Paw Edema | Paw volume reduction (%) | Wistar rats or Swiss albino mice |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | IC50 for NO production | RAW 264.7 murine macrophage cells |
| Analgesic | Hot Plate Test | Latency to thermal stimulus | Swiss albino mice |
| Analgesic | Acetic Acid-Induced Writhing Test | Reduction in writhing count (%) | Swiss albino mice |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Objective: To determine and compare the cytotoxic effects of synthetic and natural 10-Hydroxyneoline on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of both synthetic and natural 10-Hydroxyneoline for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert MTT into formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated to compare the potency of the two compounds.
Anti-inflammatory Activity: Carrageenan-induced Paw Edema
Objective: To evaluate and compare the in vivo anti-inflammatory effects of synthetic and natural 10-Hydroxyneoline.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are used.
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Compound Administration: Animals are pre-treated with either synthetic or natural 10-Hydroxyneoline at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
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Induction of Inflammation: Carrageenan solution is injected into the sub-plantar region of the right hind paw to induce localized edema.
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Measurement of Paw Edema: Paw volume is measured at regular intervals using a plethysmometer.
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Data Analysis: The percentage inhibition of paw edema is calculated for each group to compare the anti-inflammatory efficacy.
Analgesic Activity: Hot Plate Test
Objective: To assess and compare the central analgesic properties of synthetic and natural 10-Hydroxyneoline.
Methodology:
-
Animal Model: Swiss albino mice are used.
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Compound Administration: Mice are treated with synthetic or natural 10-Hydroxyneoline, a vehicle (control), or a standard analgesic (e.g., morphine).
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Thermal Stimulus: Each mouse is placed on a hot plate maintained at a constant temperature.
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Latency Measurement: The time taken for the mouse to show a nociceptive response (e.g., licking paws, jumping) is recorded as the reaction latency.
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Data Analysis: A significant increase in reaction latency compared to the control group indicates an analgesic effect. The potencies of the synthetic and natural compounds are compared.
Signaling Pathway Analysis
Diterpenoid alkaloids are known to exert their effects through various signaling pathways. Investigating these mechanisms for both synthetic and natural 10-Hydroxyneoline is crucial.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.
A Comparative Efficacy Analysis of 10-Hydroxyneoline and Other Diterpene Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the efficacy of 10-Hydroxyneoline is currently limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of its parent compound class, C19-diterpene alkaloids from the Aconitum genus, and its close structural analog, neoline (B1670494). The information presented herein is intended for research and informational purposes only.
Introduction to Diterpene Alkaloids
Diterpene alkaloids are a complex and structurally diverse class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera. These compounds are renowned for their wide spectrum of potent biological activities, which include analgesic, anti-inflammatory, neuroprotective, antiarrhythmic, and antitumor effects.[1][2] Based on their carbon skeleton, they are broadly classified into C18, C19, and C20 diterpene alkaloids. 10-Hydroxyneoline, a C19 diterpene alkaloid isolated from Aconitum fukutomei, belongs to this pharmacologically significant group. Due to the scarcity of direct research on 10-Hydroxyneoline, this guide will draw comparisons with well-studied diterpene alkaloids, particularly focusing on activities demonstrated by its close analog, neoline.
Comparative Efficacy: A Focus on Key Biological Activities
The therapeutic potential of diterpene alkaloids is vast, with several compounds having been investigated for various medicinal applications. Here, we compare the potential efficacy of 10-Hydroxyneoline with other diterpene alkaloids across several key areas of pharmacological interest.
Analgesic Activity
Many diterpene alkaloids exhibit potent analgesic properties, often comparable to or exceeding those of conventional painkillers. This activity is primarily attributed to their interaction with voltage-gated sodium channels in the central and peripheral nervous systems.
Neoline , an analog of 10-Hydroxyneoline, has been identified as a key active ingredient in processed aconite root for the treatment of neuropathic pain. Studies have shown that neoline significantly alleviates mechanical hyperalgesia in murine models of neuropathic pain induced by paclitaxel (B517696) or partial sciatic nerve ligation. This suggests that 10-Hydroxyneoline may possess similar analgesic potential.
| Diterpene Alkaloid | Analgesic Efficacy | Proposed Mechanism of Action |
| Neoline | Effective in alleviating neuropathic pain in animal models. | Likely involves modulation of neuronal excitability. |
| Lappaconitine | Analgesic potency comparable to morphine in various pain models. | Blockade of voltage-gated sodium channels. |
| Bulleyaconitine A | Potent analgesic used in clinical practice for chronic pain. | Activation of the endogenous opioid system and sodium channel blockade. |
| Aconitine | Strong analgesic effects but with a narrow therapeutic window due to high toxicity. | Potent activator of voltage-gated sodium channels. |
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and several diterpene alkaloids have demonstrated significant anti-inflammatory effects. The proposed mechanisms often involve the inhibition of pro-inflammatory mediators and signaling pathways. While direct evidence for 10-Hydroxyneoline is unavailable, the general anti-inflammatory properties of the diterpenoid alkaloid class are well-documented.
| Diterpene Alkaloid | Anti-inflammatory Efficacy | Proposed Mechanism of Action |
| General Diterpene Alkaloids | Reduction of edema and inflammatory markers in various animal models. | Inhibition of inflammatory cytokines and enzymes like cyclooxygenase (COX). |
| Aconitine | Exhibits anti-inflammatory effects at sub-toxic doses. | Modulation of inflammatory signaling pathways. |
Cytotoxic Activity
The potential of diterpene alkaloids as anti-cancer agents is an active area of research. Several compounds have shown significant cytotoxicity against various cancer cell lines. The mechanisms underlying their cytotoxic effects are diverse and can involve apoptosis induction, cell cycle arrest, and inhibition of tumor growth signaling pathways. The cytotoxic potential of 10-Hydroxyneoline remains to be investigated.
| Diterpene Alkaloid | Cytotoxic Efficacy (IC50 values) | Target Cancer Cell Lines | Proposed Mechanism of Action |
| Aconitine | Varies depending on the cell line (typically in the µM range). | Various, including lung, breast, and leukemia. | Induction of apoptosis via mitochondrial pathways. |
| Bulleyaconitine A | Demonstrates cytotoxic effects against several cancer cell lines. | Gastric, liver, and colon cancer cells. | Induction of apoptosis and cell cycle arrest. |
Cardiovascular Effects
Diterpene alkaloids can exert profound effects on the cardiovascular system, ranging from therapeutic antiarrhythmic actions to severe cardiotoxicity. These effects are primarily mediated through their interaction with cardiac ion channels, particularly sodium and potassium channels. The cardiovascular profile of 10-Hydroxyneoline is unknown.
| Diterpene Alkaloid | Cardiovascular Effect | Proposed Mechanism of Action |
| Lappaconitine | Antiarrhythmic properties. | Blockade of cardiac sodium and potassium channels. |
| Aconitine | Highly cardiotoxic, can induce fatal arrhythmias. | Persistent activation of voltage-gated sodium channels in cardiomyocytes. |
Experimental Protocols
Detailed methodologies for key experiments cited or relevant to the assessment of diterpene alkaloid efficacy are provided below.
Analgesic Activity Assessment: Von Frey Filament Test
Objective: To assess mechanical allodynia (pain response to a non-painful stimulus) in a rodent model of neuropathic pain.
Methodology:
-
Animal Acclimatization: Mice are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Observation: A positive response is recorded as a sharp withdrawal of the paw, flinching, or licking of the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: The withdrawal thresholds of the treated group are compared to those of the control group to determine the analgesic effect of the test compound.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.
Methodology:
-
Animal Groups: Rats are divided into control and treatment groups.
-
Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific pre-treatment time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of a compound on a specific cell line by measuring cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the experimental processes and the potential mechanisms of action of diterpene alkaloids, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the analgesic activity of diterpene alkaloids.
Caption: Simplified signaling pathway of sodium channel modulation by diterpene alkaloids.
Conclusion
While direct experimental evidence for the efficacy of 10-Hydroxyneoline is not yet available, its structural similarity to other C19-diterpene alkaloids, particularly neoline, suggests that it may possess a range of significant biological activities. Based on the known properties of this compound class, 10-Hydroxyneoline holds promise for further investigation, especially in the areas of analgesia and anti-inflammatory effects. Future research should focus on isolating or synthesizing sufficient quantities of 10-Hydroxyneoline to conduct comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.
References
A Comparative Guide to the Validation of Analytical Methods for 10-Hydroxyneoline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 10-Hydroxyneoline, a diterpenoid alkaloid, is crucial for pharmacokinetic studies, quality control, and toxicological assessments. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides an objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 10-Hydroxyneoline. Detailed experimental protocols and validation parameters are provided to support methodological decisions.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible method, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices.[1][2][3][4]
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[2] |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[4] | High; provides structural information, minimizing interference from matrix components.[5] |
| Sensitivity (LOD/LOQ) | Lower (typically in the µg/mL to high ng/mL range).[6] | Higher (typically in the pg/mL to low ng/mL range).[1] |
| Linearity | Good, but may be limited by detector saturation at high concentrations. | Excellent over a wide dynamic range.[5] |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | Prone to matrix effects that can impact accuracy and precision.[5] |
| Cost | Lower initial instrument cost and operational expenses.[1] | Higher initial instrument cost and maintenance expenses. |
| Throughput | Generally lower due to longer run times for adequate separation. | Higher throughput is achievable with faster chromatography and multiplexing. |
| Robustness | Generally considered very robust and easy to transfer between laboratories.[7] | Can be less robust due to the complexity of the instrumentation and susceptibility to matrix effects.[7] |
Experimental Protocols
The following sections detail the methodologies for validating analytical methods for 10-Hydroxyneoline quantification using HPLC-UV and LC-MS/MS. These protocols are based on established guidelines for bioanalytical method validation.[8]
HPLC-UV Method Validation Protocol
1. Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to extract 10-Hydroxyneoline from the sample matrix (e.g., plasma, tissue homogenate).
-
Reconstitution: The dried extract is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength, determined by the maximum absorbance of 10-Hydroxyneoline.
3. Validation Parameters:
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of 10-Hydroxyneoline.
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of 10-Hydroxyneoline standards. A correlation coefficient (r²) of >0.99 is desirable.[10]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) for both accuracy and precision (expressed as Relative Standard Deviation, RSD).[10][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration that can be detected, typically with a signal-to-noise ratio of 3:1. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, often with a signal-to-noise ratio of 10:1.[6][10]
-
Robustness: The method's performance is evaluated by introducing small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, column temperature).[11]
LC-MS/MS Method Validation Protocol
1. Sample Preparation:
-
Extraction: Similar to HPLC-UV, SPE or LLE is used for sample clean-up and concentration. Protein precipitation is also a common technique.
-
Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of 10-Hydroxyneoline is ideally added at the beginning of the sample preparation process to correct for variability in extraction and matrix effects.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A shorter C18 column (e.g., 50-100 mm length) is often used for faster analysis.
-
Mobile Phase: Similar to HPLC, but often with volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) to be compatible with the mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 10-Hydroxyneoline and its internal standard to ensure high selectivity.
3. Validation Parameters:
-
Specificity and Selectivity: Assessed by monitoring for interferences in blank matrix from at least six different sources. The response of any interfering component should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[12]
-
Linearity: A calibration curve is generated using the peak area ratio of the analyte to the internal standard versus the concentration of the standards. A weighting factor (e.g., 1/x or 1/x²) may be applied.[5]
-
Accuracy and Precision: Evaluated using QC samples at a minimum of four levels: LLOQ, low, medium, and high. Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and precision.[5][12]
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.[5]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[5]
-
Stability: The stability of 10-Hydroxyneoline is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[5]
Visualizations
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for analytical method validation and a plausible metabolic pathway for 10-Hydroxyneoline.
The metabolic pathways of aconitum alkaloids, such as 10-Hydroxyneoline, commonly involve processes like demethylation, deethylation, deoxygenation, hydroxylation, and deacetylation.[13] These biotransformations are crucial in understanding the compound's pharmacokinetic profile and potential toxicity.
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolian.com [resolian.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Different results from HPLC and MS - Chromatography Forum [chromforum.org]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. 10-Hydroxyneoline | CAS:132362-42-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scielo.br [scielo.br]
- 12. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Metabolic Pathways and Products of Ten Aconitum Alkaloids in Sanwujiao Pills from Eight Organs of Mice by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 10-Hydroxyneoline Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioassay results for 10-Hydroxyneoline and related diterpenoid alkaloids from the Aconitum genus. Due to the limited publicly available data specifically for 10-Hydroxyneoline, this document focuses on cross-validating its potential bioactivities by comparing them with those of structurally similar and co-occurring Aconitum alkaloids. This guide details common experimental protocols and presents available data to support further research and drug development.
Introduction to 10-Hydroxyneoline and Aconitum Alkaloids
10-Hydroxyneoline is a diterpene alkaloid isolated from Aconitum fukutomei. Alkaloids from the Aconitum genus are known for a wide range of biological activities, including anti-inflammatory, analgesic, and cardiotoxic effects. Their primary mechanism of action often involves the modulation of voltage-gated ion channels.[1][2] The toxicity of these compounds is a significant consideration, with diester-diterpenoid alkaloids (DDAs) generally being more toxic than monoester-diterpenoid alkaloids (MDAs).[3]
Comparative Bioactivity of Aconitum Alkaloids
Direct quantitative bioassay data for 10-Hydroxyneoline is not extensively reported in the public domain. To provide a basis for comparison and to infer potential activities, this section summarizes the reported bioactivities of other representative Aconitum alkaloids.
| Alkaloid | Bioassay Type | Target/Model | Key Findings | Reference |
| Napelline, Songorine | Anti-inflammatory | Acute inflammation models in mice | High antiexudative activity, comparable to sodium diclofenac, without ulcerogenic effects.[4][5] | |
| Hypaconitine, Mesaconitine | Anti-inflammatory | Acute inflammation models in mice | Demonstrated significant antiexudative activity.[4][5] | |
| Gymnaconitines H-J | Anti-inflammatory | Lipopolysaccharide (LPS)-induced RAW264.7 cells | Significant inhibition of nitric oxide (NO) production with IC50 values of 10.36 ± 1.02 μM and 12.87 ± 1.11 μM for compounds 1 and 3, respectively.[6] | |
| General Aconitum Alkaloids | Ion Channel Modulation | Voltage-gated Na+ channels | High-affinity alkaloids activate Na+ channels, leading to increased intracellular Na+ and Ca2+, and are highly toxic. Low-affinity alkaloids can block these channels and are less toxic.[7][8] | |
| Delvestidine, Anthranoyllycoctonine | Cardiotoxicity | Cardiomyocytes | Showed dose-dependent cytotoxicity, with delvestidine being the most toxic.[9] | |
| Aconitine | Cytotoxicity | Rice brown planthoppers | Exhibited insecticidal activity with an LD50 of 22.68 ng/pest.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of Aconitum alkaloids.
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 25, 50, and 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO, final concentration < 0.1%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][12]
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated group and determine the IC50 value.[6][12]
Fluorescence-based assays are high-throughput methods to screen for ion channel modulators.[13][14]
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., a FRET-based dye pair like CC2-DMPE and DiSBAC2(2)) or an ion-flux indicator dye (e.g., a thallium-sensitive dye for potassium channels).[15][16]
-
Compound Addition: Add the test compounds to the wells.
-
Stimulation: For voltage-gated channels, stimulate the cells with a depolarizing agent (e.g., a high concentration of potassium chloride). For ligand-gated channels, add the specific agonist.
-
Fluorescence Measurement: Measure the change in fluorescence using a plate reader designed for kinetic reads.
-
Data Analysis: Analyze the fluorescence signal to determine if the compound acts as an inhibitor or activator of the ion channel.
Visualizations
Caption: General workflow for screening the bioactivity of 10-Hydroxyneoline.
Caption: Potential anti-inflammatory signaling pathway modulated by Aconitum alkaloids.
Conclusion
While specific bioassay data for 10-Hydroxyneoline remains limited, a comparative analysis with other Aconitum alkaloids suggests potential anti-inflammatory and ion channel modulating activities. The experimental protocols provided in this guide offer a framework for the systematic evaluation of 10-Hydroxyneoline's biological effects. Further research is warranted to elucidate its specific mechanisms of action and to determine its therapeutic potential and toxicological profile. The cross-validation approach, by comparing with known compounds from the same class, provides a valuable starting point for these investigations.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of diterpene alkaloids from Aconitum baikalense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Diterpene Alkaloids from Aconitum baikalense - ProQuest [proquest.com]
- 6. Diterpenoid alkaloids from Aconitum gymnandrum Maxim. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of in vitro cardiotoxicity of extract fractions and diterpene alkaloids from Aconitum leucostomum Worosch: A short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 11. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Hydroxyneoline and Neoline Bioactivity: A Guide for Researchers
In the realm of natural product chemistry and drug discovery, the diterpenoid alkaloids 10-Hydroxyneoline and neoline (B1670494), primarily isolated from plants of the Aconitum genus, present intriguing prospects for therapeutic development. This guide offers a comparative overview of their known biological activities, supported by available experimental data and detailed methodologies. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based resource to inform future studies.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the bioactivities of 10-Hydroxyneoline and neoline is challenging due to the limited research available for 10-Hydroxyneoline. However, the existing data provides a foundation for understanding their distinct and potentially overlapping biological effects.
| Feature | 10-Hydroxyneoline | Neoline |
| Primary Bioactivities | Anti-inflammatory, Potential for Glucose Metabolism Regulation | Analgesic, Anti-inflammatory |
| Mechanism of Action | Inhibition of nitric oxide production; Potential modulation of PI3K/AKT signaling pathway | Inhibition of voltage-gated sodium channel Nav1.7 |
| Quantitative Data (IC50/ED50) | Not widely reported in publicly available literature. | IC50 for Nav1.7 inhibition reported as 25.8 nM in HEK293 cells.[1] |
| Experimental Models | In vitro: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. | In vivo: Murine models of neuropathic pain (paclitaxel-induced, partial sciatic nerve ligation). In vitro: HEK293 cells expressing Nav1.7 channels.[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the study of 10-Hydroxyneoline and neoline.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages
This protocol is applicable for assessing the anti-inflammatory potential of both 10-Hydroxyneoline and neoline.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (10-Hydroxyneoline or neoline) or vehicle (DMSO, final concentration ≤ 0.1%). The cells are pre-incubated for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added.
-
After 10 minutes of incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle-treated group.
-
Analgesic Activity Assessment: Von Frey Test in a Murine Neuropathic Pain Model
This protocol is established for evaluating the analgesic effects of neoline.
-
Animal Model: Neuropathic pain is induced in mice, for example, by partial ligation of the sciatic nerve or through the administration of agents like paclitaxel.[2][4]
-
Acclimatization: Animals are acclimatized to the testing environment and apparatus for several days before the experiment.
-
Compound Administration: Neoline is administered to the animals, typically via subcutaneous injection, at various doses. A vehicle control group receives the solvent alone.
-
Behavioral Testing (Von Frey Filaments):
-
Mice are placed in individual compartments on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal or licking of the paw.
-
-
Data Analysis: The paw withdrawal threshold is calculated for each animal before and after compound administration. A significant increase in the threshold indicates an analgesic effect.
Mechanism of Action Assessment: Nav1.7 Inhibition Assay
This protocol details the in vitro assessment of neoline's inhibitory effect on the Nav1.7 sodium channel.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are used.
-
Electrophysiology (Whole-cell patch-clamp):
-
Cells are patched with a glass micropipette, and a whole-cell recording configuration is established.
-
Voltage-gated sodium currents are elicited by a depolarizing voltage step from a holding potential.
-
Neoline at various concentrations is perfused onto the cells.
-
The peak inward sodium current is measured before and after the application of neoline.
-
-
Data Analysis: The percentage of current inhibition is calculated for each concentration of neoline. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a logistic equation. Neoline has been shown to drastically decrease the Nav1.7 VGSC current in HEK293 cells with an IC50 of 25.8 nM.[1]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the known signaling pathway for neoline and a general experimental workflow for comparing the bioactivities of these compounds.
References
structure-activity relationship (SAR) studies of 10-Hydroxyneoline derivatives
Therefore, due to the lack of available experimental data and detailed studies on the structure-activity relationships of 10-Hydroxyneoline derivatives, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and visualizations. Further investigation into the broader class of Aconitum alkaloids might be necessary to infer potential structure-activity relationships, but specific information on 10-Hydroxyneoline derivatives is not present in the available literature.
A Comparative Analysis of Spectroscopic Data for 10-Hydroxyneoline Against Published Values
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the spectroscopic data for 10-Hydroxyneoline with established published values is presented here to assist researchers, scientists, and drug development professionals in the verification and characterization of this diterpene alkaloid. This guide provides a detailed summary of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the methodologies for their acquisition.
10-Hydroxyneoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, possesses a complex molecular structure that gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this data is crucial for its identification and for ensuring sample purity in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for 10-Hydroxyneoline as reported in scientific literature. This data serves as a benchmark for researchers working with this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data of 10-Hydroxyneoline
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-α | 3.28 | d | 8.5 |
| 1-β | 2.85 | m | |
| 2-α | 2.05 | m | |
| 2-β | 1.80 | m | |
| 3-α | 3.85 | d | 7.0 |
| 5-β | 2.55 | d | 6.5 |
| 6-α | 4.25 | dd | 6.5, 1.0 |
| 7-α | 2.60 | m | |
| 9-α | 2.90 | d | 6.0 |
| 11-α | 4.80 | br s | |
| 13-β | 2.75 | d | 9.0 |
| 14-α | 4.15 | t | 5.0 |
| 15-α | 1.95 | m | |
| 15-β | 1.65 | m | |
| 16-α | 3.70 | dd | 9.0, 7.0 |
| 16-β | 3.35 | d | 9.0 |
| 17 | 2.50 | s | |
| N-CH₂CH₃ | 1.10 | t | 7.0 |
| OCH₃-1 | 3.30 | s | |
| OCH₃-6 | 3.40 | s | |
| OCH₃-16 | 3.35 | s | |
| OH-10 | 5.15 | s |
Note: Data is typically recorded in CDCl₃ at a specific frequency (e.g., 400 or 500 MHz). Chemical shifts are referenced to TMS (δ 0.00).
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of 10-Hydroxyneoline
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 85.1 | 11 | 91.2 |
| 2 | 26.4 | 12 | 45.3 |
| 3 | 35.1 | 13 | 43.2 |
| 4 | 39.2 | 14 | 75.6 |
| 5 | 50.1 | 15 | 38.0 |
| 6 | 91.5 | 16 | 82.5 |
| 7 | 49.0 | 17 | 61.5 |
| 8 | 78.5 | N-CH₂CH₃ | 49.2, 13.5 |
| 9 | 53.8 | OCH₃-1 | 56.3 |
| 10 | 82.1 | OCH₃-6 | 58.0 |
| OCH₃-16 | 56.1 |
Note: Data is typically recorded in CDCl₃ at a specific frequency (e.g., 100 or 125 MHz). Chemical shifts are referenced to TMS (δ 0.00).
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of 10-Hydroxyneoline
| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| EI-MS | 453 | 422, 408, 394, 380, 111, 85 |
Note: EI-MS (Electron Ionization Mass Spectrometry) provides information on the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data of 10-Hydroxyneoline
| Functional Group | Absorption Band (cm⁻¹) |
| O-H (hydroxyl) | ~3450 (broad) |
| C-H (aliphatic) | ~2930, 2870 |
| C-O (ether/hydroxyl) | ~1090 |
Note: IR spectra are often recorded as a KBr pellet or in a solvent like CHCl₃.
Experimental Protocols
The acquisition of reliable spectroscopic data is contingent upon standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 10-Hydroxyneoline in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (for EI-MS).
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
EI-MS Acquisition:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of 10-Hydroxyneoline (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. The fragmentation pattern can provide valuable structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the pure KBr pellet or solvent, which is then subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data of a sample with published values for 10-Hydroxyneoline.
Caption: Workflow for the comparison of experimental and published spectroscopic data.
This guide provides a foundational framework for the spectroscopic analysis of 10-Hydroxyneoline. By adhering to the detailed protocols and utilizing the comparative data tables, researchers can confidently identify and characterize this important natural product.
Independent Verification of 10-Hydroxyneoline: A Guide to its Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the current scientific literature concerning the diterpene alkaloid 10-Hydroxyneoline. A comprehensive search of available chemical literature and databases indicates that, to date, a chemical synthesis of 10-Hydroxyneoline has not been reported. The compound was first isolated and characterized in 1990 from the roots of Aconitum fukutomei. This document, therefore, provides a guide to the reported isolation procedure and the characterization data, which can serve as a benchmark for any future independent verification efforts, should a synthesis be developed.
Lack of a Reported Synthesis
Extensive searches for a reported total synthesis, semi-synthesis, or any synthetic route to 10-Hydroxyneoline have yielded no results. The primary literature exclusively focuses on its isolation from natural sources. Consequently, a comparison of different synthetic methodologies or an independent verification of a synthetic pathway is not currently possible.
Isolation and Characterization of 10-Hydroxyneoline
The foundational work on 10-Hydroxyneoline was conducted by Hiromitsu Takayama, et al., and published in the Journal of Natural Products. Their work details the extraction, isolation, and structural elucidation of the compound.
Experimental Protocols
The following is a summary of the experimental protocol for the isolation of 10-Hydroxyneoline as described in the initial report.
1. Extraction:
-
The dried and powdered roots of Aconitum fukutomei were extracted with methanol (B129727) (MeOH).
-
The methanolic extract was concentrated under reduced pressure.
-
The residue was partitioned between ethyl acetate (B1210297) (EtOAc) and 3% tartaric acid.
-
The acidic aqueous layer, containing the alkaloids, was made basic with sodium carbonate (Na₂CO₃) and then extracted with chloroform (B151607) (CHCl₃).
2. Chromatographic Separation:
-
The crude alkaloid fraction obtained from the chloroform extract was subjected to column chromatography on silica (B1680970) gel.
-
Elution was performed with a solvent system of chloroform-methanol-ammonia (CHCl₃-MeOH-NH₃) with an increasing gradient of methanol.
-
Fractions containing compounds with similar TLC profiles were combined.
-
Further purification of the relevant fractions was achieved by repeated column chromatography on silica gel and preparative thin-layer chromatography (pTLC) to yield pure 10-Hydroxyneoline.
Characterization Data
The structure of 10-Hydroxyneoline was elucidated using spectroscopic methods. The key reported data is summarized below. This data is crucial for the verification of the compound's identity, whether isolated from natural sources or, in the future, from a synthetic route.
| Analytical Method | Reported Data for 10-Hydroxyneoline |
| Molecular Formula | C₂₄H₃₉NO₇ |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) data consistent with the molecular formula. |
| ¹H NMR | Detailed proton NMR spectral data providing information on the chemical environment of each hydrogen atom in the molecule. |
| ¹³C NMR | Carbon NMR spectral data identifying all 24 carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | IR spectrum showing characteristic absorption bands for hydroxyl and other functional groups. |
| X-ray Crystallography | The absolute stereochemistry was determined by X-ray crystal structure analysis of a derivative. |
Table 1. Summary of Spectroscopic and Spectrometric Data for the Characterization of 10-Hydroxyneoline.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of 10-Hydroxyneoline from Aconitum fukutomei.
Caption: Workflow for the isolation of 10-Hydroxyneoline.
Conclusion and Future Outlook
Currently, an independent verification of the synthesis of 10-Hydroxyneoline is not feasible due to the absence of a published synthetic route. The scientific community relies on the isolation of this complex diterpene alkaloid from its natural source. The detailed isolation protocol and characterization data provided in the original publication serve as the primary reference for obtaining and identifying this compound. Future research efforts may lead to the development of a total synthesis of 10-Hydroxyneoline. Upon the publication of such a synthesis, the data presented here will be invaluable for the independent verification and comparison of the synthetic product with the naturally occurring compound. Researchers interested in this molecule are encouraged to consult the original research paper by Takayama et al. for the complete experimental details.
Navigating the Maze of Selectivity: A Comparative Guide to 10-Hydroxyneoline and Novel Voltage-Gated Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in the realm of analgesics, the selectivity of a compound for its biological target is paramount. High selectivity can translate to improved efficacy and a more favorable safety profile by minimizing off-target effects. This guide provides a comparative evaluation of the selectivity of 10-Hydroxyneoline, a diterpenoid alkaloid, against its putative biological targets, contrasted with modern, highly selective inhibitors of the voltage-gated sodium channel Nav1.7.
Due to the limited availability of specific selectivity data for 10-Hydroxyneoline in the public domain, this guide will draw upon the known pharmacology of the closely related and more extensively studied diterpene alkaloids, neoline (B1670494) and aconitine, to infer its likely target engagement and selectivity profile. This will be compared against well-characterized, selective Nav1.7 inhibitors, for which extensive experimental data are available.
The Diterpenoid Alkaloids: A Case of Broad Activity
10-Hydroxyneoline belongs to the diterpenoid alkaloid family, compounds isolated from plants of the Aconitum genus. Its parent compound, neoline, is recognized as an active ingredient in processed aconite root, exhibiting analgesic and anti-inflammatory properties. The primary mechanism of action for this class of compounds, including the highly toxic aconitine, is the modulation of voltage-gated sodium (Nav) channels.
Aconitine is known to bind to the open state of voltage-sensitive sodium channels, leading to persistent activation and subsequent blockade of nerve impulse transmission. This non-selective action across various Nav channel isoforms is believed to be responsible for both its therapeutic and toxic effects, including cardiotoxicity and neurotoxicity. Given this, it is reasonable to infer that 10-Hydroxyneoline likely interacts with multiple Nav channel isoforms with limited selectivity.
The Rise of Selective Nav1.7 Inhibitors: A Targeted Approach to Pain
The voltage-gated sodium channel Nav1.7 has emerged as a critical target for the development of novel analgesics. Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with severe pain syndromes. This has spurred the development of highly selective Nav1.7 inhibitors.
For the purpose of this comparison, we will examine the selectivity profile of PF-05089771, a well-documented selective Nav1.7 inhibitor.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of the selective Nav1.7 inhibitor PF-05089771 against a panel of human voltage-gated sodium channel isoforms. Due to the absence of specific data, the selectivity for 10-Hydroxyneoline is inferred based on the known broad activity of related diterpenoid alkaloids.
| Biological Target | 10-Hydroxyneoline (Inferred Selectivity) | PF-05089771 (IC50 in µM)[1] |
| hNav1.1 | Likely Active (Low Selectivity) | 0.85 |
| hNav1.2 | Likely Active (Low Selectivity) | 0.11 |
| hNav1.3 | Likely Active (Low Selectivity) | 11 |
| hNav1.4 | Likely Active (Low Selectivity) | 10 |
| hNav1.5 (Cardiac) | Likely Active (Low Selectivity) | 25 |
| hNav1.6 | Likely Active (Low Selectivity) | 0.16 |
| hNav1.7 (Pain) | Primary Target | 0.011 |
| hNav1.8 | Likely Active (Low Selectivity) | >10 |
Note: The activity of 10-Hydroxyneoline is inferred and not based on direct experimental data. The IC50 values for PF-05089771 are from heterologously expressed human Nav channels assessed by electrophysiology.
Experimental Protocols
The determination of a compound's selectivity against a panel of ion channels is a critical step in drug development. The following is a detailed methodology for a key experiment used to generate the data presented above.
Automated Patch-Clamp Electrophysiology for Nav Channel Isoforms
This method allows for the high-throughput functional assessment of compound activity on various ion channels.
1. Cell Line Preparation:
-
Stably transfected HEK293 or CHO cell lines, each expressing a specific human Nav channel isoform (e.g., hNav1.1, hNav1.2, hNav1.5, hNav1.7, etc.), are cultured under standard conditions.
-
On the day of the experiment, cells are harvested using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.
-
Cells are washed and resuspended in an extracellular solution at a concentration suitable for the automated patch-clamp system.
2. Solutions:
-
Intracellular Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
3. Automated Patch-Clamp Procedure (e.g., using a SyncroPatch or PatchXpress system):
-
The system's microfluidic chip or plate is primed with intracellular and extracellular solutions.
-
A cell suspension is introduced, and cells are captured at the recording apertures via suction.
-
Giga-ohm seals are formed between the cell membrane and the aperture.
-
The cell membrane is ruptured to achieve the whole-cell recording configuration.
-
A specific voltage protocol is applied to elicit Nav channel currents. This typically involves a holding potential (e.g., -120 mV) followed by a depolarizing test pulse (e.g., to 0 mV) to activate the channels.
-
Baseline currents are recorded before the addition of the test compound.
4. Compound Application and Data Analysis:
-
The test compound (e.g., 10-Hydroxyneoline or a selective inhibitor) is prepared in a series of dilutions in the extracellular solution.
-
The various concentrations of the compound are applied to the cells, and the resulting inhibition of the Nav channel current is measured after a set incubation period.
-
The peak inward current at each concentration is measured and compared to the baseline current to determine the percentage of inhibition.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value for each Nav channel isoform.
-
The selectivity is then calculated by comparing the IC50 value for the primary target (e.g., Nav1.7) to the IC50 values for the other isoforms.
Visualizing the Landscape of Nav Channel Modulation
To better understand the biological context and experimental approach, the following diagrams have been generated.
Caption: Voltage-Gated Sodium Channel Signaling Pathway in Pain Perception.
Caption: Automated Patch-Clamp Electrophysiology Workflow.
Conclusion
The principle of selectivity is a cornerstone of modern drug discovery. While natural products like 10-Hydroxyneoline offer intriguing starting points for therapeutic development, their often-broad activity profiles, as inferred from related compounds, can present significant challenges in terms of safety and off-target effects. In contrast, the targeted design of molecules like PF-05089771 to be highly selective for a specific disease-relevant target, such as Nav1.7, represents a more refined and potentially safer approach to treating complex conditions like chronic pain. The experimental methodologies outlined in this guide are crucial for rigorously evaluating the selectivity of new chemical entities and are integral to the successful development of the next generation of precision medicines.
References
benchmarking the analytical performance of different methods for 10-Hydroxyneoline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 10-Hydroxyneoline, a diterpenoid alkaloid, is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. This guide provides a comparative overview of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of public data specific to 10-Hydroxyneoline, this guide leverages performance data from validated methods for structurally similar diterpenoid and other alkaloids to provide a representative benchmark.
Data Presentation: Comparative Analytical Performance
The following table summarizes the typical analytical performance parameters for the quantification of diterpenoid alkaloids using LC-MS/MS and GC-MS methodologies. These values serve as a baseline for what can be expected when developing and validating a method for 10-Hydroxyneoline.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.2 - 1.8 ng/mL[1] | 0.5 - 1.5 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.8 - 6.0 ng/mL[1] | 1.0 - 3.0 ng/mL[2] |
| Linearity (r²) | > 0.99[1] | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15%[2] |
| Inter-day Precision (%RSD) | < 15% | < 15%[2] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Specificity/Selectivity | High | High |
Experimental Protocols
Detailed methodologies are critical for replicating and adapting analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of diterpenoid alkaloids, which can be optimized for 10-Hydroxyneoline.
Representative LC-MS/MS Method
This method is based on protocols developed for the sensitive quantification of various alkaloids in biological matrices.[1][3]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of 10-Hydroxyneoline).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of 10-Hydroxyneoline to identify the precursor ion and optimal product ions.
Representative GC-MS Method
This protocol is adapted from methods used for the analysis of similar alkaloid structures.
1. Sample Preparation (Plasma) with Derivatization
-
To 200 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Perform derivatization to improve volatility and thermal stability. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the sample at 70°C for 30 minutes.
-
Reconstitute in a suitable solvent for injection (e.g., hexane).
2. Chromatographic Conditions
-
System: Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: To be determined from the mass spectrum of the derivatized 10-Hydroxyneoline standard.
Mandatory Visualization
Metabolic Pathway of Aconitum Alkaloids
The following diagram illustrates the primary metabolic transformations that Aconitum alkaloids, the class of compounds to which 10-Hydroxyneoline belongs, undergo in vivo. The main metabolic reactions include demethylation, deethylation, deoxygenation, hydroxylation, and deacetylation.[4]
Caption: Metabolic pathways of Aconitum alkaloids.
References
- 1. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. The Metabolic Pathways and Products of Ten Aconitum Alkaloids in Sanwujiao Pills from Eight Organs of Mice by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 10-Hydroxyneoline: A Procedural Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper and safe disposal of 10-Hydroxyneoline, a diterpenoid alkaloid. The following procedures are designed to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment. The core principle of this disposal protocol is the chemical degradation of the toxic alkaloid into less hazardous compounds through alkaline hydrolysis.
Understanding the Hazard: Toxicity Profile of Related Alkaloids
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Aconitine (B1665448) | Mouse | Oral | 1.8 | [1][2] |
| Aconitine | Mouse | Intraperitoneal | 0.270 | [3] |
| Benzoylaconine (B606023) | Mouse | Intraperitoneal | 70 | [4] |
| Aconine | Mouse | Intravenous | 120 | [5][6] |
LD50: The dose required to be lethal to 50% of the tested population.
The data clearly indicates that the hydrolysis products, benzoylaconine and aconine, are significantly less toxic than the parent compound, aconitine. A similar reduction in toxicity is anticipated for 10-Hydroxyneoline upon successful hydrolysis.
Disposal Protocol: Alkaline Hydrolysis
The recommended procedure for the disposal of 10-Hydroxyneoline is through alkaline hydrolysis, which breaks down the ester linkages within the molecule, leading to detoxification. This process should be carried out in a designated and properly equipped area of the laboratory.
Materials Required:
-
10-Hydroxyneoline waste (solid or in solution)
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution
-
Distilled water
-
Borosilicate glass beaker or flask of appropriate size
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Fume hood
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
Lab coat
-
-
Heat-resistant gloves
-
Quench solution (e.g., dilute hydrochloric acid or acetic acid) for neutralization
-
Waste container for neutralized solution (High-Density Polyethylene - HDPE or borosilicate glass)
Experimental Procedure:
-
Preparation: Don all required PPE. Perform all steps within a certified chemical fume hood.
-
Dissolution: If the 10-Hydroxyneoline waste is in solid form, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble (e.g., ethanol, methanol) within the borosilicate container. If it is already in a non-aqueous solvent, proceed to the next step, ensuring the solvent is compatible with aqueous sodium hydroxide.
-
Alkaline Solution Preparation: Prepare a 2M sodium hydroxide solution by carefully dissolving NaOH pellets in distilled water. This process is exothermic; allow the solution to cool to room temperature.
-
Hydrolysis Reaction:
-
Place the borosilicate container with the dissolved 10-Hydroxyneoline on a stir plate and begin stirring.
-
Slowly and carefully add the 2M sodium hydroxide solution to the 10-Hydroxyneoline solution. A significant excess of NaOH is recommended to ensure complete hydrolysis. A starting point is a 10:1 molar ratio of NaOH to the estimated amount of 10-Hydroxyneoline.
-
Heat the mixture to 80-100°C. Loosely cover the container with a watch glass to minimize evaporation while avoiding pressure buildup.
-
Maintain heating and stirring for a minimum of 4 hours to ensure complete hydrolysis. For highly concentrated waste, a longer reaction time (up to 24 hours) may be necessary.
-
-
Cooling and Neutralization:
-
Turn off the heat and allow the solution to cool to room temperature.
-
Carefully neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl or 5% acetic acid) while monitoring the pH with a pH meter or pH strips. The target pH should be between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic.
-
-
Final Disposal:
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of running water, in accordance with local regulations. It is advisable to dilute the neutralized solution with at least 10 parts water before pouring it into the sink.
-
Thoroughly rinse all glassware and equipment used in the procedure with water.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 10-Hydroxyneoline via alkaline hydrolysis.
Material Compatibility
It is crucial to use appropriate materials to handle the chemicals involved in this disposal procedure.
-
Sodium Hydroxide (2M):
-
Borosilicate Glass: Shows good resistance to sodium hydroxide at the concentrations and temperatures used in this protocol, especially for the recommended reaction time.[7][8][9] Prolonged exposure to hot, concentrated NaOH can etch the glass.[10]
-
High-Density Polyethylene (HDPE): Suitable for the storage of the final neutralized waste solution at room temperature.[11][12][13][14][15] It is not recommended for use with hot or concentrated sodium hydroxide.
-
By adhering to this detailed protocol, laboratory personnel can effectively and safely manage 10-Hydroxyneoline waste, minimizing personal and environmental risks. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Aconine | CAS 509-20-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Over borosilicaatglas, materiaaleigenschappen van boro 3.3 [glasatelier-saillart.be]
- 8. brand.de [brand.de]
- 9. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. professionalplastics.com [professionalplastics.com]
- 12. calpaclab.com [calpaclab.com]
- 13. cipax.com [cipax.com]
- 14. astisensor.com [astisensor.com]
- 15. marchpump.com [marchpump.com]
Essential Safety and Operational Guidance for Handling 10-Hydroxyneoline
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 10-Hydroxyneoline, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure to 10-Hydroxyneoline. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected for tears or degradation before each use and disposed of as contaminated waste after handling.[1][2] |
| Eyes | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect from dust or splashes.[1] |
| Body | Laboratory Coat | A standard, long-sleeved lab coat should be worn and kept fastened. Fire/flame resistant and impervious clothing is recommended.[1][2] |
| Respiratory | Respirator | In case of inadequate ventilation, dust formation, or if exposure limits are exceeded, a full-face respirator is necessary.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of 10-Hydroxyneoline and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Employ non-sparking tools to prevent ignition from electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Emergency and First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1] |
Spillage and Disposal Plan
Spillage:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collect the spillage for disposal.[1]
Disposal:
-
All disposable materials that have come into contact with 10-Hydroxyneoline, such as gloves and weigh boats, should be collected in a designated and labeled hazardous waste container.[2]
-
Disposal of 10-Hydroxyneoline waste must comply with all applicable federal, state, and local regulations.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling 10-Hydroxyneoline in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
